molecular formula C24H31N3O6 B1670723 YS-201 CAS No. 108852-42-2

YS-201

カタログ番号: B1670723
CAS番号: 108852-42-2
分子量: 457.5 g/mol
InChIキー: LBSRZVRITCRLIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSRZVRITCRLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910886
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108852-42-2
Record name Diperdipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPERDIPINE FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the mechanism of action of YS-201

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of YS-ON-001

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action of YS-ON-001, an investigational immuno-oncology biologic developed by Yisheng Biopharma (now LakeShore Biopharma). The information presented is collated from preclinical and clinical research data.

Introduction to YS-ON-001

YS-ON-001 is a first-in-class immunostimulant designed for the treatment of advanced solid tumors.[1][2] It is based on the proprietary PIKA® immunomodulating technology platform, which centers on a synthetic analog of double-stranded RNA (dsRNA).[2][3] This technology is designed to augment both the innate and adaptive immune responses to fight cancer.[3] YS-ON-001 has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic and liver cancers.[3]

Core Mechanism of Action: Multi-Pathway Immune Activation

The primary mechanism of action of YS-ON-001 is the activation of multiple intracellular signaling pathways that are crucial for the recognition of viral pathogens, thereby mimicking a viral infection to trigger a robust anti-tumor immune response. It acts as a potent agonist for Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[3]

These proteins are pattern recognition receptors (PRRs) that play a vital role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs), such as the dsRNA that YS-ON-001 mimics.

Signaling Pathways Activated by YS-ON-001

YS-ON-001's engagement with TLR3, RIG-I, and MDA5 initiates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells.

  • TLR3 Signaling: Located in the endosomes of immune cells such as dendritic cells and macrophages, TLR3 recognizes extracellular dsRNA. Upon activation by YS-ON-001, TLR3 signals through the TRIF-dependent pathway, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.

  • RIG-I and MDA5 Signaling: These receptors are located in the cytoplasm and detect intracellular dsRNA. Their activation by YS-ON-001 leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which in turn activates IRF3/7 and NF-κB. This also culminates in the production of type I interferons and other cytokines.

YS_ON_001_Signaling_Pathway cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling cluster_nucleus Nucleus YS-ON-001_ext YS-ON-001 (dsRNA analog) TLR3 TLR3 YS-ON-001_ext->TLR3 Binds TRIF TRIF TLR3->TRIF YS-ON-001_int YS-ON-001 (dsRNA analog) RIG_I RIG-I YS-ON-001_int->RIG_I MDA5 MDA5 YS-ON-001_int->MDA5 MAVS MAVS RIG_I->MAVS MDA5->MAVS IRF3_7 IRF3/7 Activation TRIF->IRF3_7 NF_kB NF-κB Activation TRIF->NF_kB MAVS->IRF3_7 MAVS->NF_kB Type_I_IFN Type I Interferon (IFN-α/β) Production IRF3_7->Type_I_IFN Cytokines Pro-inflammatory Cytokine & Chemokine Production NF_kB->Cytokines Immune_Modulation Modulation of Tumor Microenvironment & Anti-Tumor Immune Response Type_I_IFN->Immune_Modulation Cytokines->Immune_Modulation

YS-ON-001 Signaling Pathway

Immunomodulatory Effects of YS-ON-001

The activation of the TLR3, RIG-I, and MDA5 pathways by YS-ON-001 results in a broad range of immunomodulatory effects that contribute to its anti-tumor activity.[4]

Key Immunomodulatory Effects of YS-ON-001

Immune Cell/Component Effect of YS-ON-001 Reference
T Cells Increases CD4+ and CD8+ T-cell responses. [2]
Natural Killer (NK) Cells Activates and increases the proportion of NK and NKT cells. [2][4]
Macrophages Regulates macrophage polarization. [4]
Regulatory T cells (Tregs) Suppresses and reduces the number of Tregs. [2][4]
Myeloid-Derived Suppressor Cells (MDSCs) Reduces the number of MDSCs. [2]
Cytokines Induces the production of anti-tumor cytokines. [4]

| PD-L1 Expression | Promotes higher expression levels of PD-L1 in tumor tissues, potentially enhancing synergy with checkpoint inhibitors. |[2] |

These effects collectively work to overcome the immunosuppressive tumor microenvironment and enhance the ability of the patient's immune system to recognize and eliminate cancer cells.

Experimental Protocols: A General Overview

Detailed experimental protocols for YS-ON-001 are proprietary. However, based on the reported effects, key experiments to elucidate its mechanism of action would likely include the following:

In Vitro Immune Cell Activation Assays
  • Objective: To determine the effect of YS-ON-001 on the activation and function of various immune cell populations.

  • Methodology:

    • Isolate primary human immune cells (e.g., PBMCs, dendritic cells, NK cells, T cells) from healthy donor blood.

    • Culture the isolated cells in the presence of varying concentrations of YS-ON-001.

    • After a defined incubation period, assess cell activation markers (e.g., CD69, CD86 on dendritic cells; CD25, IFN-γ on T cells and NK cells) using flow cytometry.

    • Measure the secretion of cytokines (e.g., IFN-α, TNF-α, IL-12) in the culture supernatant using ELISA or multiplex cytokine assays.

In Vivo Murine Tumor Models
  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of YS-ON-001 in a living organism.

  • Methodology:

    • Implant tumor cells (e.g., syngeneic models like MC38 colon adenocarcinoma or B16 melanoma) subcutaneously or orthotopically into immunocompetent mice.

    • Once tumors are established, treat mice with YS-ON-001 (via intramuscular, subcutaneous, or intratumoral injection) or a vehicle control.

    • Monitor tumor growth over time by caliper measurements.

    • At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the composition and activation state of immune cells within the tumor microenvironment and periphery.

    • Analyze cytokine levels in the serum and tumor microenvironment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Isolation Isolate Human Immune Cells (PBMCs) Cell_Culture Culture with YS-ON-001 Cell_Isolation->Cell_Culture Flow_Cytometry_vitro Flow Cytometry (Activation Markers) Cell_Culture->Flow_Cytometry_vitro ELISA ELISA/Multiplex (Cytokine Secretion) Cell_Culture->ELISA Data_Analysis Data Analysis & Interpretation Flow_Cytometry_vitro->Data_Analysis ELISA->Data_Analysis Tumor_Implantation Implant Tumor Cells in Mice Treatment Treat with YS-ON-001 Tumor_Implantation->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Tissue_Harvest Harvest Tumors & Spleens Tumor_Monitoring->Tissue_Harvest Flow_Cytometry_vivo Flow Cytometry (Immunophenotyping) Tissue_Harvest->Flow_Cytometry_vivo Flow_Cytometry_vivo->Data_Analysis

General Experimental Workflow for YS-ON-001

Conclusion

YS-ON-001 represents a novel approach in cancer immunotherapy by leveraging the power of the innate immune system. Its mechanism of action, centered on the simultaneous activation of TLR3, RIG-I, and MDA5, leads to a comprehensive and multi-faceted anti-tumor immune response. This includes the modulation of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, and the activation of key effector immune cells. The ongoing clinical development of YS-ON-001 will further elucidate its therapeutic potential in treating patients with advanced solid tumors.

References

YS-201: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist with the chemical formula C24H31N3O6. As a member of this class of drugs, this compound exhibits potent vasodilatory effects by blocking L-type calcium channels, making it a compound of interest for the potential treatment of cardiovascular conditions such as angina pectoris and hypertension. This technical guide provides a comprehensive overview of the structure, synthesis, and known pharmacological properties of this compound, including detailed experimental protocols and data presented for ease of comparison and replication.

Chemical Structure and Properties

This compound is chemically designated as 3-ethyl 5-(2-(piperidin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central dihydropyridine ring, which is essential for its activity as a calcium channel blocker.

PropertyValue
IUPAC Name 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Synonyms Diperdipine, this compound
CAS Number 108852-42-2
Molecular Formula C24H31N3O6
Molecular Weight 457.5 g/mol
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)--INVALID-LINK--[O-])C(=O)OCCN3CCCCC3)C)C

Synthesis of this compound

The synthesis of this compound, like other dihydropyridine derivatives, is typically achieved through the Hantzsch dihydropyridine synthesis.[1][2][3] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.

General Hantzsch Dihydropyridine Synthesis Protocol

The Hantzsch reaction is a versatile method for the synthesis of dihydropyridines.[1][2][3] The general scheme involves the reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Experimental Workflow for Hantzsch Dihydropyridine Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde Condensation Condensation Reaction (e.g., in Ethanol, reflux) Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Condensation->DHP

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Postulated Synthesis of this compound

Reactants:

  • 3-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • 2-(Piperidin-1-yl)ethyl 3-aminocrotonate (as the nitrogen and second β-dicarbonyl source)

Postulated Experimental Protocol:

  • Reaction Setup: A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and 2-(piperidin-1-yl)ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or isopropanol) is prepared in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels (Ca_v1.2) predominantly found in vascular smooth muscle cells.[4] By blocking these channels, this compound inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

The signaling cascade initiated by the binding of this compound to L-type calcium channels involves several downstream effects that contribute to its antihypertensive properties.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

G YS201 This compound LTypeCaChannel L-type Calcium Channel (Cav1.2) YS201->LTypeCaChannel blocks CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux mediates IntraCa ↓ Intracellular [Ca²⁺] CaInflux->IntraCa MLCK Myosin Light Chain Kinase (MLCK) Activity IntraCa->MLCK ↓ activation MLC Myosin Light Chain Phosphorylation MLCK->MLC ↓ phosphorylation Contraction Smooth Muscle Contraction MLC->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Signaling cascade of this compound leading to vasodilation and blood pressure reduction.

Pharmacological Data

While specific IC50 values for this compound from standardized assays are not widely published, its pharmacological profile is expected to be comparable to other dihydropyridine calcium channel blockers. These compounds typically exhibit high affinity for L-type calcium channels in vascular smooth muscle.

ParameterExpected Range/EffectReference Compound Example (Nifedipine)
IC50 (L-type Ca²⁺ channels) Nanomolar to low micromolar range~10⁻⁸ M
Effect on Vascular Smooth Muscle Potent relaxation and vasodilationStrong vasodilation
Hemodynamic Effects Reduction in systemic vascular resistance, decrease in blood pressureSignificant reduction in blood pressure

Note on Experimental Protocols:

  • Calcium Channel Blocking Activity Assay: The potency of this compound can be determined using in vitro electrophysiological techniques such as the whole-cell patch-clamp method on isolated vascular smooth muscle cells.[5][6] This technique allows for the direct measurement of ion channel currents and the effect of the compound on these currents.

    • Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

    • Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit calcium currents.

    • Data Acquisition: The inward calcium currents are recorded in the absence and presence of varying concentrations of this compound.

    • Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the calcium current.

  • Vascular Reactivity Assay: The vasodilatory effect of this compound can be assessed using isolated arterial rings (e.g., rat aorta) mounted in an organ bath.

    • Tissue Preparation: Arterial rings are suspended in a physiological salt solution and pre-contracted with an agent like potassium chloride (KCl) or phenylephrine.

    • Drug Application: Cumulative concentrations of this compound are added to the bath.

    • Measurement: The relaxation of the arterial rings is measured isometrically.

    • Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal relaxation.

Conclusion

This compound (Diperdipine) is a dihydropyridine-based calcium channel antagonist with a clear mechanism of action involving the blockade of L-type calcium channels in vascular smooth muscle. Its synthesis can be achieved through the well-established Hantzsch reaction. Further detailed in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the properties and applications of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of ONC201 (Dordaviprone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, also known as dordaviprone, is a first-in-class, orally bioavailable small molecule of the imipridone class with promising anti-cancer properties. Initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound, its mechanism of action is now understood to be multi-faceted, involving the antagonism of dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP). This technical guide provides a comprehensive overview of the chemical properties and solubility of ONC201, along with detailed experimental protocols and a visual representation of its core signaling pathways to support ongoing research and drug development efforts. It is important to note that the compound initially referred to as "YS-201" in the query is presumed to be a typographical error for "ONC201," the subject of this guide.

Chemical Properties of ONC201

ONC201 is a structurally unique, water-soluble, organic heterotricyclic compound. Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Synonyms Dordaviprone, TIC10, NSC-350625
Molecular Formula C₂₄H₂₆N₄O
Molecular Weight 386.49 g/mol
CAS Number 1616632-77-9
Appearance White to beige crystalline solid
Predicted pKa 8.13 and 5.60

Solubility Profile

ONC201 exhibits solubility in various organic solvents and is also water-soluble, which is advantageous for its oral bioavailability. A recent study has also explored the use of nicotinamide to enhance its aqueous solubility and stability for pediatric oral solutions.

SolventSolubilityReference
Water Soluble (as dordaviprone)
DMSO ≥16 mg/mL
Ethanol ≥10 mg/mL (with ultrasonic)
DMF 20 mg/mL
DMF:PBS (pH 7.2) (1:1) 0.5 mg/ml

Signaling Pathways and Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel mechanism of action that involves the dual targeting of DRD2 and ClpP, leading to the induction of the integrated stress response (ISR) and subsequent tumor cell apoptosis.

DRD2 Antagonism and Akt/ERK Inhibition

ONC201 acts as a selective antagonist of the dopamine receptor D2 (DRD2), which is often overexpressed in cancer cells. This antagonism leads to the dual inactivation of the pro-survival kinases Akt and ERK. The inactivation of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. In the nucleus, FOXO3a binds to the promoter of the TRAIL gene, inducing its transcription.

ONC201_DRD2_Pathway ONC201 ONC201 DRD2 DRD2 ONC201->DRD2 Antagonizes Akt_ERK Akt / ERK (Active) ONC201->Akt_ERK Inactivates DRD2->Akt_ERK Akt_ERK_inactive Akt / ERK (Inactive) FOXO3a_p FOXO3a-P (Cytoplasmic) Akt_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a (Nuclear) FOXO3a_p->FOXO3a Dephosphorylates & Translocates TRAIL_gene TRAIL Gene FOXO3a->TRAIL_gene Activates Transcription Apoptosis Apoptosis TRAIL_gene->Apoptosis ONC201_ClpP_Pathway ONC201 ONC201 ClpP Mitochondrial ClpP ONC201->ClpP Activates Mito_dysfunction Mitochondrial Dysfunction ClpP->Mito_dysfunction ISR Integrated Stress Response (ISR) Mito_dysfunction->ISR DR5 DR5 Expression ISR->DR5 Upregulates Apoptosis Apoptosis DR5->Apoptosis ONC201_Combined_Pathway ONC201 ONC201 DRD2_path DRD2 Antagonism ONC201->DRD2_path ClpP_path ClpP Agonism ONC201->ClpP_path TRAIL TRAIL Ligand Upregulation DRD2_path->TRAIL DR5 DR5 Receptor Upregulation ClpP_path->DR5 TRAIL_DR5_complex TRAIL-DR5 Complex Formation TRAIL->TRAIL_DR5_complex DR5->TRAIL_DR5_complex Apoptosis Apoptosis TRAIL_DR5_complex->Apoptosis LC_MS_MS_Workflow Start Start: Plasma Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC System Supernatant->LC_Inject Separation Chromatographic Separation (C18 Column) LC_Inject->Separation MS_Detect MS/MS Detection (ESI+, MRM) Separation->MS_Detect Quantify Quantification (Calibration Curve) MS_Detect->Quantify End End: ONC201 Concentration Quantify->End

YS-201: An In-Depth Technical Review of Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Initial searches for "YS-201" did not yield a specific biological agent. However, extensive research suggests that the query likely refers to YL201 , a promising antibody-drug conjugate in clinical development. This guide will primarily focus on YL201, while also providing information on NEO-201 , another clinical-stage antibody-based therapeutic, to address potential nomenclature confusion.

YL201: A B7-H3-Targeting Antibody-Drug Conjugate

YL201 is an investigational antibody-drug conjugate (ADC) being developed by MediLink Therapeutics for the treatment of various solid tumors.[1][2] It is designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress the B7 homologue 3 (B7-H3) protein.

Core Components and Mechanism of Action

YL201 is a complex molecule composed of three key components:

  • A human anti-B7-H3 monoclonal antibody (Tambotatug): This antibody component provides the specificity of YL201, targeting it to tumor cells that have the B7-H3 protein on their surface.

  • A topoisomerase I inhibitor payload: This is the cytotoxic component of the ADC. Once internalized by the cancer cell, this payload inhibits topoisomerase I, an enzyme essential for DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4][5]

  • A protease-cleavable linker (DL-01): This linker connects the antibody to the cytotoxic payload. It is designed to be stable in the bloodstream, but to be cleaved by proteases present in the tumor microenvironment, releasing the payload in the vicinity of the cancer cells.[6]

The mechanism of action of YL201 is initiated by the binding of the antibody component to B7-H3 on the surface of tumor cells. This is followed by the internalization of the ADC-B7-H3 complex. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. The released payload then exerts its cytotoxic effect by disrupting DNA replication, leading to the death of the cancer cell.

YL201_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL201 YL201 ADC B7H3 B7-H3 Receptor YL201->B7H3 Binding Internalization Internalization B7H3->Internalization Complex Formation TumorCell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage TopoisomeraseI Topoisomerase I PayloadRelease->TopoisomeraseI Inhibition DNA DNA TopoisomeraseI->DNA Blocks Replication Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Fig. 1: Mechanism of Action of YL201.
The TMALIN® Platform

YL201 is developed using MediLink Therapeutics' proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform.[1][7][8][9][10] This platform is designed to generate homogeneous ADCs with a high drug-to-antibody ratio (DAR), which can improve the therapeutic window. A key feature of the TMALIN® platform is the novel linker technology that allows for a dual cleavage mechanism, both extracellularly in the tumor microenvironment and intracellularly within lysosomes. This is intended to enhance the targeted delivery and release of the cytotoxic payload, potentially reducing systemic toxicity.[7][8][10]

Preclinical Biological Activity

Preclinical studies have demonstrated the potent anti-tumor activity of YL201.[6][11] In vitro studies have shown that YL201 can induce cell cycle arrest and apoptosis in B7-H3 expressing cancer cells.[6] In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models have shown that YL201 can cause tumor regression at well-tolerated doses.[6][11] Pharmacokinetic studies in monkeys have indicated that YL201 is highly stable in circulation, and safety evaluations have shown an acceptable safety profile with no significant off-target toxicity.[6]

Quantitative Preclinical Data for YL201

ParameterCell Line/ModelResultReference
In Vitro Cytotoxicity B7-H3-positive tumor cell linesPotent cytotoxicity[12]
IC50B7-H3-positive tumor cell linessub-nM range (for a similar B7-H3 ADC)[12]
In Vivo Efficacy CDX and PDX mouse modelsTumor regression[6][11]
Pharmacokinetics MonkeysHighly stable in circulation[6]
Safety MonkeysAcceptable safety profile[6]
Clinical Development and Efficacy

YL201 is currently being evaluated in Phase 1 and 2 clinical trials for the treatment of various advanced solid tumors, including small cell lung cancer (SCLC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC).[7][9] Clinical data presented to date have shown promising anti-tumor activity and a manageable safety profile.

Summary of Clinical Efficacy Data for YL201

Tumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference
Extensive-Stage SCLC68.1%6.2 months[7][9][13]
Nasopharyngeal Carcinoma (NPC)47%-[14]
All Solid Tumors (Phase 1)44.6%-[9]
Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

  • Cell Culture: B7-H3 positive and negative cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of YL201 or a control antibody for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Model (General Protocol)

  • Cell Implantation: Human cancer cells (either from a cell line or a patient tumor) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives YL201 intravenously at a specified dose and schedule, while the control group receives a vehicle or control antibody.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.

Xenograft_Workflow CellImplantation 1. Cell Implantation (Immunocompromised Mice) TumorGrowth 2. Tumor Growth (to specified size) CellImplantation->TumorGrowth Randomization 3. Randomization TumorGrowth->Randomization Treatment 4. Treatment Administration (YL201 or Control) Randomization->Treatment TumorMeasurement 5. Regular Tumor Measurement Treatment->TumorMeasurement DataAnalysis 6. Data Analysis (Tumor Growth Inhibition) TumorMeasurement->DataAnalysis

Fig. 2: General workflow for in vivo xenograft studies.

NEO-201: A CEACAM5/6-Targeting Monoclonal Antibody

NEO-201 is a humanized IgG1 monoclonal antibody that targets variants of carcinoembryonic antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAM6).[15] It was developed by Precision Biologics and has shown preclinical anti-tumor activity.

Mechanism of Action

NEO-201 exerts its anti-tumor effects through multiple mechanisms:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NEO-201 can bind to tumor cells expressing CEACAM5/6 and recruit natural killer (NK) cells to kill the tumor cells.[15][16][17]

  • Complement-Dependent Cytotoxicity (CDC): The binding of NEO-201 to tumor cells can also activate the complement system, leading to the formation of a membrane attack complex and lysis of the tumor cells.[15][17]

  • Blockade of CEACAM5-CEACAM1 Interaction: NEO-201 can block the interaction between CEACAM5 on tumor cells and CEACAM1 on NK cells. This interaction is an inhibitory signal for NK cells, so blocking it can enhance NK cell-mediated killing of tumor cells.[18]

NEO201_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_effector Immune Response NEO201_bound NEO-201 CEACAM56 CEACAM5/6 NEO201_bound->CEACAM56 Binds to ADCC ADCC (NK Cell Killing) NEO201_bound->ADCC Mediates CDC CDC (Complement Activation) NEO201_bound->CDC Mediates CEACAM1 CEACAM1 (on NK cell) NEO201_bound->CEACAM1 Blocks Interaction with CEACAM5 NK_Activation Enhanced NK Cell Activity CEACAM1->NK_Activation Relieves Inhibition

Fig. 3: Multi-faceted mechanism of action of NEO-201.
Preclinical Biological Activity

Preclinical studies have demonstrated that NEO-201 has anti-tumor activity in various cancer models.

Quantitative Preclinical Data for NEO-201

ParameterCell Line/ModelResultReference
In Vitro ADCC AsPC-1, CFPAC-1Increased cell lysis with NEO-201[19]
In Vitro CDC ASPC-1Dose-dependent cell lysis[18]
In Vivo Efficacy Pancreatic xenograft tumorsAttenuated tumor growth[15][17]
Biodistribution Xenograft-bearing micePreferential accumulation in tumor[15]
Experimental Protocols

ADCC Assay (General Protocol using LDH release)

  • Cell Preparation: Target tumor cells (e.g., AsPC-1, CFPAC-1) and effector cells (human PBMCs) are prepared.

  • Incubation: Target cells, effector cells, and NEO-201 are incubated together for a specific period (e.g., 4 hours).

  • LDH Measurement: The release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant is measured using a colorimetric assay.

  • Data Analysis: The percentage of specific cell lysis is calculated based on the LDH release in the presence of NEO-201 compared to controls.[19]

CDC Assay (General Protocol)

  • Cell Plating: Target cells are plated in a 96-well plate.

  • Treatment: Cells are treated with different concentrations of NEO-201 and a source of complement (e.g., rabbit complement).

  • Incubation: The plate is incubated for a specified time.

  • Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®.

  • Data Analysis: The percentage of cell lysis is calculated relative to control wells.[18]

Conclusion

While the initial query for "this compound" was ambiguous, the available scientific literature strongly points to YL201 as the intended subject of interest. YL201 is a promising B7-H3-targeting ADC with a novel linker-payload technology that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. Its targeted delivery of a topoisomerase I inhibitor represents a potent and selective approach to cancer therapy. NEO-201, a distinct therapeutic antibody targeting CEACAM5/6, also shows preclinical promise through its multifaceted immune-mediated mechanisms of action. Continued clinical development of both YL201 and NEO-201 will be crucial in determining their ultimate roles in the treatment of solid tumors.

References

Initial In Vitro Profile of YS-201 (YL201): A B7-H3 Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YS-201, also identified as YL201, is an investigational antibody-drug conjugate (ADC) developed by MediLink Therapeutics. This ADC is engineered to target B7-H3 (CD276), a transmembrane protein overexpressed in a wide array of solid tumors and associated with poor prognosis. This compound is comprised of a humanized anti-B7-H3 monoclonal antibody, a proprietary protease-cleavable linker, and a potent topoisomerase I inhibitor payload. This technical guide summarizes the initial in vitro studies that lay the groundwork for its clinical development, focusing on its mechanism of action and cytotoxic potential.

Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process initiated by the specific binding of the ADC to the B7-H3 antigen on the surface of cancer cells. Following this targeted binding, the this compound/B7-H3 complex is internalized by the tumor cell through endocytosis and trafficked to the lysosome. Within the acidic environment of the lysosome, the protease-cleavable linker is designed to be selectively cleaved, releasing the topoisomerase I inhibitor payload.

Once liberated within the cell, the payload exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). Furthermore, preclinical abstracts suggest that the released payload can diffuse across cell membranes to kill neighboring cancer cells that may not express B7-H3, a phenomenon known as the "bystander effect." This multi-faceted mechanism of action is depicted in the signaling pathway diagram below.

YS201_Mechanism_of_Action This compound (YL201) Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (ADC) B7-H3 B7-H3 Receptor This compound->B7-H3 1. Binding Endosome Endosome B7-H3->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Topoisomerase I Inhibitor Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Topoisomerase_I Topoisomerase I Payload->Topoisomerase_I 5. Inhibition Bystander_Effect Bystander Effect on Neighboring Tumor Cells Payload->Bystander_Effect 7. Diffusion DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage 6. Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound (YL201) proposed mechanism of action.

In Vitro Cytotoxicity

Quantitative data on the in vitro cytotoxicity of the this compound antibody-drug conjugate from peer-reviewed publications is not yet publicly available. However, a study on a small molecule also designated YL201, with the chemical name (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, has reported cytotoxic activity. It is crucial to note that this is a distinct entity from the this compound ADC. The reported half-maximal inhibitory concentration (IC50) for this small molecule is presented in the table below.

CompoundCell LineCancer TypeIC50 (µM)
YL201 (small molecule)MDA-MB-231Breast Cancer4.92 ± 1.09[1][3][4][5]

Key Experimental Protocols

While specific experimental details for the in vitro evaluation of this compound ADC are not yet published, the following are standard, generalized protocols for the types of assays typically used to characterize such molecules.

Cell Viability (MTT Assay)

This assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.[3]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[1]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate vehicle and positive controls. Incubate for a predetermined period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells 3. Treat with this compound Incubate_24h->Treat_Cells Incubate_72h 4. Incubate for 72h Treat_Cells->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A generalized workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

  • Protocol:

    • Cell Treatment: Culture and treat cells with the test compound.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.[3]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start Treat_Cells 1. Treat Cells with this compound Start->Treat_Cells Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Binding Buffer Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC & PI Resuspend->Stain Incubate 6. Incubate for 15 min Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

A generalized workflow for an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Washing: Wash the fixed cells with PBS to remove the ethanol.

    • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure PI binds only to DNA.

    • PI Staining: Resuspend the cells in a PI staining solution.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells in each cell cycle phase.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Start Treat_Harvest 1. Treat and Harvest Cells Start->Treat_Harvest Fixation 2. Fix with Cold Ethanol Treat_Harvest->Fixation Washing 3. Wash with PBS Fixation->Washing RNase_Treatment 4. Treat with RNase A Washing->RNase_Treatment PI_Staining 5. Stain with Propidium Iodide RNase_Treatment->PI_Staining Analysis 6. Analyze by Flow Cytometry PI_Staining->Analysis End End Analysis->End

A generalized workflow for cell cycle analysis using PI staining.

Summary and Future Directions

The initial in vitro data for this compound (YL201) suggests a promising mechanism of action for a B7-H3 targeting ADC. The described pathway of internalization, lysosomal payload release, and subsequent induction of DNA damage, cell cycle arrest, and apoptosis is a well-established paradigm for effective ADCs. While detailed quantitative data and specific protocols for the this compound ADC are not yet publicly available in peer-reviewed literature, the foundational understanding of its intended biological activity provides a strong rationale for its ongoing clinical investigation. Future publications of the comprehensive preclinical data package will be critical for a complete understanding of this compound's in vitro profile.

References

Unraveling the Pharmacokinetic Profile of YS-201 (Diperdipine) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist that has been investigated for its potential therapeutic applications in cardiovascular diseases such as angina pectoris and hypertension. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in relevant animal models is paramount for its preclinical development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in various animal models, details the experimental methodologies employed in these studies, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in rodent models, primarily in rats. The available data, while not exhaustive, provides key insights into its systemic exposure and disposition.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous AdministrationIntraportal Administration
Dose Not SpecifiedNot SpecifiedNot Specified
Bioavailability (F%) 18.7%[1]-44.3%[1]

Data presented is based on available public information and may not represent a complete dataset.

The oral bioavailability of this compound in rats was found to be 18.7%.[1] Following intraportal administration, the bioavailability increased significantly to 44.3%, suggesting that this compound undergoes considerable first-pass metabolism in the liver.[1] Biliary excretion appears to be a minor route of elimination for this compound.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on standard practices for preclinical pharmacokinetic assessments.

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening. Other species, such as beagle dogs, may be used for non-rodent studies to assess inter-species differences.

  • Housing and Acclimation: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimation period of at least one week is standard before the commencement of any experimental procedures.

  • Fasting: For oral administration studies, animals are often fasted overnight (approximately 12 hours) with free access to water to ensure gastric emptying and minimize variability in drug absorption.

Dosing and Administration
  • Formulation: this compound is typically formulated in a vehicle suitable for the intended route of administration. For oral gavage, this might be a suspension or solution in a vehicle like carboxymethyl cellulose or polyethylene glycol. For intravenous administration, a sterile saline solution is commonly used.

  • Routes of Administration:

    • Oral (p.o.): The drug formulation is administered directly into the stomach using a gavage needle.

    • Intravenous (i.v.): The drug solution is administered via a cannulated vein, typically the tail vein in rats or a cephalic vein in dogs.

    • Intraportal (i.p.): For direct administration to the liver, cannulation of the portal vein is performed.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rodents, this is often done via the tail vein or, for terminal studies, via cardiac puncture. Samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity and selectivity for quantifying drug concentrations in complex biological matrices.

Visualization of Key Processes

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis animal_acclimation Animal Acclimation dosing Dosing (Oral/IV) animal_acclimation->dosing formulation_prep This compound Formulation formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis HPLC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Workflow of a preclinical pharmacokinetic study.

Logical Relationship of this compound ADME Processes

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration bloodstream Bloodstream oral_admin->bloodstream Absorption tissues Tissues bloodstream->tissues Distribution liver Liver (First-Pass) bloodstream->liver To Liver urine Urine bloodstream->urine Renal Clearance metabolites Metabolites liver->metabolites Metabolism metabolites->bloodstream feces Feces metabolites->feces Biliary Excretion

Caption: ADME processes of orally administered this compound.

Conclusion

The available preclinical data on this compound (Diperdipine) indicates that it is orally bioavailable, albeit with significant first-pass metabolism in the liver. This technical guide has summarized the key pharmacokinetic parameters and provided an overview of the standard experimental protocols used to generate such data. The visualizations offer a clear depiction of the experimental workflow and the physiological processes governing the drug's disposition. Further comprehensive studies in multiple animal species are warranted to fully elucidate the ADME properties of this compound and to support its continued development.

References

In-Depth Technical Guide to YS-201 (Diperdipine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 108852-42-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YS-201, also known as Diperdipine, is a potent dihydropyridine-type calcium channel blocker. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This compound primarily functions by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and subsequent cardiovascular effects. Emerging evidence also suggests potential anti-inflammatory and anti-proliferative properties, indicating a broader therapeutic potential. This guide summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its known signaling pathways.

Chemical and Physical Properties

This compound is a synthetic dihydropyridine derivative with the following chemical characteristics:

PropertyValue
IUPAC Name 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₄H₃₁N₃O₆
Molecular Weight 457.5 g/mol
CAS Number 108852-42-2
Appearance Not specified in available literature
Solubility Not specified in available literature

Pharmacology

Mechanism of Action

This compound is a selective antagonist of L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, this compound inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Beyond its primary calcium channel blocking activity, research on analogous dihydropyridine compounds suggests that this compound may exert pleiotropic effects, including anti-inflammatory and anti-proliferative actions. These effects may be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the reduction of systemic vascular resistance, leading to a decrease in blood pressure. Clinical studies on diperdipine have demonstrated significant hemodynamic effects in patients with coronary heart disease. Intravenous administration of diperdipine resulted in a marked reduction in systemic vascular resistance, an improvement in stroke index, and an enhanced left ventricular ejection fraction[1].

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the currently available public literature. Further studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data

Table 1: Hemodynamic Effects of Intravenous Diperdipine in Patients with Coronary Heart Disease [1]

ParameterControl (Mean ± SEM)Diperdipine (Mean ± SEM)p-value
Heart Rate (beats/min)71 ± 377 ± 3< 0.01
Mean Arterial Pressure (mmHg)99 ± 387 ± 3< 0.001
Systemic Vascular Resistance (dyn·s·cm⁻⁵)1583 ± 1031042 ± 77< 0.001
Cardiac Index (L/min/m²)2.8 ± 0.23.5 ± 0.2< 0.001
Stroke Index (mL/beat/m²)40 ± 346 ± 3< 0.001
Left Ventricular Ejection Fraction (%)56 ± 362 ± 3< 0.001

Experimental Protocols

In Vivo Hemodynamic Assessment

This protocol is based on the methodology used in a clinical study of intravenous diperdipine[1].

Objective: To evaluate the acute hemodynamic effects of this compound.

Subjects: Patients with documented coronary heart disease.

Procedure:

  • Perform right and left heart catheterization to obtain baseline hemodynamic measurements.

  • Administer this compound intravenously. The original study used a bolus of 0.03 mg/kg followed by an infusion of 0.3 mg/kg over 15 minutes.

  • Continuously monitor heart rate, systemic and pulmonary arterial pressures, and right atrial pressure.

  • Repeat hemodynamic measurements, including cardiac output (by thermodilution), at the end of the infusion.

  • Calculate systemic and pulmonary vascular resistance, stroke volume, and ejection fraction.

Data Analysis: Compare hemodynamic parameters before and after this compound administration using appropriate statistical tests (e.g., paired t-test).

In Vitro Vasorelaxation Assay

A general protocol for assessing the vasorelaxant effects of dihydropyridine calcium channel blockers on isolated arterial rings.

Objective: To determine the concentration-response relationship of this compound-induced vasorelaxation.

Materials:

  • Isolated arterial rings (e.g., rat aorta).

  • Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Force transducer and data acquisition system.

  • Contractile agent (e.g., phenylephrine or potassium chloride).

  • This compound stock solution.

Procedure:

  • Mount arterial rings in the organ bath and allow them to equilibrate under optimal tension.

  • Induce a stable contraction with a contractile agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).

  • Once a plateau is reached, add this compound cumulatively in increasing concentrations.

  • Record the relaxation response at each concentration.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the concentration-response curve and calculate the EC₅₀ value.

In Vitro Anti-Proliferative Assay on Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from studies on other dihydropyridine calcium channel blockers like amlodipine[2][3].

Objective: To evaluate the effect of this compound on VSMC proliferation.

Materials:

  • Cultured vascular smooth muscle cells.

  • Cell culture medium and supplements.

  • Proliferation-inducing agent (e.g., platelet-derived growth factor, PDGF).

  • This compound stock solution.

  • Cell proliferation assay kit (e.g., MTT or BrdU incorporation assay).

Procedure:

  • Seed VSMCs in multi-well plates and allow them to adhere and become quiescent by serum starvation.

  • Pre-treat the cells with various concentrations of this compound for a specified period.

  • Stimulate cell proliferation with a growth factor (e.g., PDGF).

  • After an appropriate incubation period, assess cell proliferation using a chosen assay method according to the manufacturer's instructions.

Data Analysis: Determine the inhibitory effect of this compound on VSMC proliferation and calculate the IC₅₀ value.

In Vitro Anti-inflammatory Assay - Cytokine Release

A general protocol to assess the potential anti-inflammatory effects of this compound.

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

  • Cell culture medium.

  • Inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • This compound stock solution.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

  • Culture PBMCs or other immune cells in multi-well plates.

  • Pre-incubate the cells with different concentrations of this compound.

  • Stimulate the cells with an inflammatory agent (e.g., LPS).

  • After a suitable incubation time, collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA kits.

Data Analysis: Compare the levels of cytokine release in this compound-treated cells to control cells and calculate the IC₅₀ for inhibition of cytokine release.

Signaling Pathways and Visualizations

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound directly blocks the influx of Ca²⁺ through L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in intracellular Ca²⁺, preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which results in vasodilation.

L_type_calcium_channel_blockade YS201 This compound (Diperdipine) L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) YS201->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Inhibits Vasodilation Vasodilation MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Activates Myosin_LC_P Myosin Light-Chain Phosphorylation MLCK->Myosin_LC_P Catalyzes Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Contraction->Vasodilation Inhibition leads to

Caption: this compound mechanism of action on L-type calcium channels.

Potential Anti-Proliferative Signaling Pathway

Based on studies of other dihydropyridines, this compound may inhibit vascular smooth muscle cell proliferation by interfering with the MAPK/ERK signaling pathway, which is a key regulator of cell growth.

Anti_Proliferative_Pathway YS201 This compound MEK MEK YS201->MEK Inhibits (Potential) ERK ERK YS201->ERK Inhibits (Potential) Growth_Factors Growth Factors (e.g., PDGF, bFGF) Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: Potential anti-proliferative signaling pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway

This compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_nucleus YS201 This compound IKK IKK Complex YS201->IKK Inhibits (Potential) MAPK_pathway MAPK Pathway (p38, JNK, ERK) YS201->MAPK_pathway Inhibits (Potential) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK MyD88->MAPK_pathway IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines Leads to MAPK_pathway->Gene_Transcription Activates

Caption: Potential anti-inflammatory signaling pathway of this compound.

Synthesis

The synthesis of diperdipine, a 1,4-dihydropyridine with asymmetrical ester functions, can be achieved through a Hantzsch-type reaction. A general approach involves the Michael addition of an aminocrotonic acid ester to an aralkylidene acetoacetic acid ester, followed by ring closure. Specifically for asymmetrically substituted derivatives like diperdipine, this method has been shown to yield compounds with superior coronary vasodilation and antihypertensive activity compared to their symmetrical counterparts[4].

A plausible synthetic route involves:

  • Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form an ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate intermediate.

  • Condensation of this intermediate with 2-(piperidin-1-yl)ethyl 3-aminocrotonate.

Further details on a specific, optimized synthesis protocol for diperdipine (this compound) would require access to more specialized chemical literature or patents.

Conclusion

This compound (Diperdipine) is a potent dihydropyridine calcium channel blocker with significant vasodilatory effects, as demonstrated by its impact on hemodynamic parameters in a clinical setting. While its primary mechanism of action is well-understood to be the blockade of L-type calcium channels, emerging evidence from related compounds suggests potential for anti-proliferative and anti-inflammatory activities through modulation of the MAPK and NF-κB signaling pathways. This technical guide provides a comprehensive summary of the current knowledge on this compound, highlighting the available quantitative data and outlining key experimental protocols for its further investigation. Future research should focus on obtaining specific binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀), elucidating detailed pharmacokinetic profiles, and further exploring its pleiotropic effects to fully understand its therapeutic potential.

References

understanding the dihydropyridine class of compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dihydropyridine Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridines (DHPs) are a cornerstone class of organic compounds, renowned for their profound impact on cardiovascular medicine.[1][2] Since their discovery, they have been extensively studied and developed, leading to a blockbuster family of drugs primarily used in the management of hypertension and angina pectoris.[3][4] Their mechanism of action, centered on the modulation of L-type voltage-gated calcium channels (LTCCs), has been a subject of intense research, revealing a sophisticated interplay between drug structure and pharmacological effect.[3][5] This technical guide provides a comprehensive overview of the dihydropyridine class, detailing their core mechanism of action, structure-activity relationships, therapeutic applications, and the key experimental protocols used in their evaluation.

Core Mechanism of Action

The principal pharmacological effect of dihydropyridines is the blockade of L-type voltage-gated calcium channels.[5][6] These channels are critical for regulating the influx of calcium into cells, a process that governs a multitude of physiological functions, including vascular smooth muscle contraction and cardiac muscle contractility.[5][6] Dihydropyridines bind to the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[5] This binding is allosteric and state-dependent, with DHPs exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding contributes to their vascular selectivity, as the smooth muscle cells in blood vessels have a more depolarized resting membrane potential, leading to a higher proportion of channels in the inactivated state.

The binding of a dihydropyridine molecule to the LTCC stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation, resulting in a decrease in blood pressure.[7] In cardiac muscle, the blockade of LTCCs can lead to a reduction in contractility (negative inotropy). However, many dihydropyridines exhibit a degree of vascular selectivity, minimizing their effects on the heart at therapeutic doses.[3]

Structure-Activity Relationships (SAR)

The pharmacological properties of dihydropyridines are intricately linked to their chemical structure. The core 1,4-dihydropyridine ring is essential for activity. Key structural features that influence the potency and selectivity of DHP compounds include:

  • The 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position of the dihydropyridine ring are critical for activity. Electron-withdrawing groups on the aryl ring generally enhance antagonist activity.[8]

  • Ester Groups at C3 and C5: The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring is important for optimal activity. The nature of these ester groups can influence the pharmacokinetic properties of the molecule.[8]

  • Substituents at C2 and C6: Small alkyl groups, such as methyl groups, at the 2 and 6 positions are generally preferred for good activity.

Therapeutic Applications

Dihydropyridines are widely used in the treatment of cardiovascular diseases, primarily:

  • Hypertension: By inducing vasodilation and reducing peripheral resistance, DHPs are effective in lowering blood pressure.[4]

  • Angina Pectoris: In stable angina, DHPs reduce myocardial oxygen demand by decreasing afterload. In vasospastic angina, they prevent coronary artery spasm.[1]

Beyond their established cardiovascular applications, research has explored other potential therapeutic uses for dihydropyridines, including as anticancer, neuroprotective, and anti-inflammatory agents.[9]

Data Presentation

Table 1: Comparative In Vitro Potency of Selected Dihydropyridine Derivatives
DerivativeIC50 (nM) for L-type Ca2+ ChannelsBinding Affinity (Kd) (nM)Target Selectivity
Nifedipine~100~0.1-1.0Primarily L-type
Amlodipine~1.9~1.0-3.0L-type, some N-type activity
Nisoldipine~10 (antioxidant effect)-L-type
Nimodipine~80-100 (antioxidant effect)-L-type, with some preference for cerebral vessels
Nicardipine--L-type
Isradipine--L-type
Felodipine--L-type
Lercanidipine--L-type, some T-type activity

Note: IC50 and Kd values can vary depending on the experimental conditions and tissue/cell type used.[5]

Table 2: Pharmacokinetic Properties of Common Dihydropyridine Drugs
DrugBioavailability (%)Protein Binding (%)Half-life (h)Metabolism
Nifedipine45-7592-982-5Hepatic (CYP3A4)
Amlodipine64-90~9830-50Hepatic (CYP3A4)
Felodipine~15>9911-16Hepatic (CYP3A4)
Nicardipine~35>952-4Hepatic (CYP3A4)
Isradipine15-24~978Hepatic (CYP3A4)
Nisoldipine<10>997-12Hepatic (CYP3A4)
Nimodipine~13>951-2Hepatic (CYP3A4)
Lercanidipine~10>988-10Hepatic (CYP3A4)

Experimental Protocols

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to synthesize 1,4-dihydropyridines.[8][10]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia)

  • Solvent (e.g., ethanol, water, or glycerol)[8]

Procedure:

  • Combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonia source (1 mmol) in a suitable reaction vessel.[11]

  • Add the chosen solvent. For a greener approach, water can be used as the solvent.[11]

  • The reaction mixture is typically heated under reflux or stirred at room temperature, depending on the specific reactants and solvent used.[12] Microwave irradiation can also be employed to accelerate the reaction.[12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates out.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol).[13]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a dihydropyridine compound to the L-type calcium channel.[14]

Materials:

  • Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain or heart, or transfected HEK293 cells).[14]

  • Radiolabeled dihydropyridine (e.g., (+)-[3H]isradipine or (+)-[3H]PN200-110).[14]

  • Unlabeled dihydropyridine compound for competition studies.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction through a series of centrifugation steps.[14]

  • Binding Reaction: Incubate the membrane preparation with the radiolabeled dihydropyridine at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (for competition binding).[14]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis: For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[15]

Cell-Based Calcium Influx Assay

This assay measures the ability of a dihydropyridine compound to inhibit calcium influx through L-type calcium channels in living cells.

Materials:

  • Cells expressing L-type calcium channels (e.g., A7r5 smooth muscle cells or transfected HEK293 cells).[16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7][17]

  • Depolarizing agent (e.g., high potassium solution).

  • Dihydropyridine compound to be tested.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye like Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.[7]

  • Incubation with Compound: Incubate the dye-loaded cells with various concentrations of the dihydropyridine compound.

  • Stimulation and Measurement: Stimulate the cells with a depolarizing agent (e.g., a high potassium solution) to open the voltage-gated calcium channels. Immediately measure the change in fluorescence intensity using a fluorescence microplate reader or microscope.[18]

  • Data Analysis: The inhibitory effect of the dihydropyridine is determined by the reduction in the fluorescence signal upon stimulation. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through L-type calcium channels and the effect of dihydropyridines on these currents.[19][20]

Materials:

  • Isolated single cells expressing L-type calcium channels (e.g., ventricular myocytes or vascular smooth muscle cells).[5]

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

  • Glass micropipettes.

  • Extracellular and intracellular solutions.

Procedure:

  • Cell Preparation: Isolate single cells and plate them on a glass coverslip.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 3-7 MΩ when filled with the intracellular solution.[19]

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.[19]

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV to inactivate T-type channels) and apply depolarizing voltage steps to activate L-type calcium channels.[21] Record the resulting inward calcium currents.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing the dihydropyridine compound and record the effect on the calcium currents.[5]

  • Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current and to study the effects of the drug on the voltage-dependence of channel activation and inactivation.[5]

Mandatory Visualizations

L_Type_Calcium_Channel_Signaling Depolarization Membrane Depolarization LTCC L-type Ca2+ Channel (Inactive) Depolarization->LTCC Activates LTCC_open L-type Ca2+ Channel (Open) LTCC->LTCC_open Conformational Change Ca_influx Ca2+ Influx LTCC_open->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds to CaM_active Ca2+/Calmodulin Complex Calmodulin->CaM_active CaMK CaM Kinases CaM_active->CaMK Activates Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Gene Expression) CaMK->Downstream Phosphorylates Targets DHP Dihydropyridine DHP->LTCC_open Blocks

Caption: Signaling pathway of L-type calcium channel activation and dihydropyridine blockade.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Hantzsch Hantzsch Synthesis of DHP Derivative Purification Purification & Structural Verification (NMR, MS) Hantzsch->Purification Binding_Assay Radioligand Binding Assay (Determine Kd, Ki) Purification->Binding_Assay Calcium_Assay Cell-Based Ca2+ Influx Assay (Determine IC50) Binding_Assay->Calcium_Assay Patch_Clamp Patch-Clamp Electrophysiology (Confirm Mechanism) Calcium_Assay->Patch_Clamp Animal_Model Animal Model of Hypertension (e.g., SHR) Patch_Clamp->Animal_Model Efficacy_Study Evaluate Antihypertensive Efficacy Animal_Model->Efficacy_Study

Caption: Experimental workflow for the development and evaluation of dihydropyridine compounds.

DHP_STAT1_Signaling DHP Dihydropyridine LTCC L-type Ca2+ Channel DHP->LTCC Blocks Ca_influx Ca2+ Influx LTCC->Ca_influx Ca_signal Intracellular Ca2+ Signaling Ca_influx->Ca_signal STAT1 STAT1 Ca_signal->STAT1 Leads to Phosphorylation pSTAT1 p-STAT1 STAT1->pSTAT1 PDL1 PD-L1 Gene Transcription pSTAT1->PDL1 Promotes DHP_EGFR_Signaling Amlodipine Amlodipine (Dihydropyridine) LTCC L-type Ca2+ Channel Amlodipine->LTCC Blocks pEGFR p-EGFR Amlodipine->pEGFR Inhibits Ca_influx Ca2+ Influx LTCC->Ca_influx EGFR EGFR Ca_influx->EGFR Modulates EGFR->pEGFR Phosphorylation Hypertrophy Cardiomyocyte Hypertrophy pEGFR->Hypertrophy Promotes

References

Methodological & Application

Application Notes & Protocols for YS-201: Cell Culture Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YS-201 is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of this compound using cell culture-based assays. The following sections describe standard procedures for cell line maintenance, assessment of cytotoxic and anti-proliferative effects, and analysis of the compound's impact on key cellular signaling pathways. Adherence to these protocols will ensure reproducible and reliable data generation for the preclinical evaluation of this compound.

I. General Cell Culture Maintenance

Proper cell culture technique is critical for obtaining meaningful results. The following are generalized protocols for the culture of both adherent and suspension cell lines. It is essential to consult the specific handling instructions for the cell line of interest.

A. Protocol for Culturing Adherent Cells

  • Media Preparation: Prepare the recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to an appropriate culture flask (e.g., T-75) and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging Adherent Cells:

    • When cells reach 70-80% confluency, aspirate the growth medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate for 2-5 minutes at 37°C.

    • Once cells have detached, add complete growth medium to inactivate the trypsin.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.[1]

B. Protocol for Culturing Suspension Cells

  • Thawing and Seeding: Follow the same thawing procedure as for adherent cells. After centrifugation, resuspend the cells in a new culture flask with the appropriate volume of pre-warmed complete growth medium.

  • Passaging Suspension Cells:

    • Aseptically remove a portion of the cell suspension from the culture flask.

    • Centrifuge the suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

    • Add the resuspended cells back to the original flask or to new flasks at the recommended split ratio.[1]

II. Assessment of this compound Cytotoxicity and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and proliferation.

A. MTT Assay Protocol

  • Cell Seeding:

    • Trypsinize and count adherent cells or directly count suspension cells.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[2]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment (for adherent cells) and recovery.[2]

  • This compound Treatment:

    • Prepare a 2X stock concentration of this compound in complete growth medium.

    • Perform serial dilutions to create a range of concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium (vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Shake the plate for at least 1 minute on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[2]

B. Data Presentation: this compound Cytotoxicity

The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

Cell LineThis compound IC50 (µM) at 48h
Cell Line A (e.g., A549)Insert Value
Cell Line B (e.g., MCF-7)Insert Value
Cell Line C (e.g., Jurkat)Insert Value

III. Analysis of this compound on Cellular Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to investigate its effects on intracellular signaling pathways. Western blotting is a common technique used to detect changes in protein expression and activation status.

A. Western Blot Protocol

  • Cell Lysis:

    • Culture and treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, total ERK, Caspase-3, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

B. Data Presentation: Effect of this compound on Protein Expression

Summarize the relative changes in the expression or activation of key signaling proteins following treatment with this compound.

Target ProteinTreatmentFold Change vs. Control
p-ERKThis compound (IC50)Insert Value
Total ERKThis compound (IC50)Insert Value
Cleaved Caspase-3This compound (IC50)Insert Value

IV. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow Diagram

G cluster_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis thaw Thaw Cells culture Culture & Expand thaw->culture seed Seed 96-well Plates culture->seed treat Treat Cells (24-72h) seed->treat prepare_drug Prepare this compound Dilutions prepare_drug->treat mtt MTT Assay treat->mtt wb Western Blot treat->wb absorbance Read Absorbance mtt->absorbance imaging Image Blots wb->imaging ic50 Calculate IC50 absorbance->ic50 quantify Quantify Bands imaging->quantify

Caption: General workflow for in vitro evaluation of this compound.

B. Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it induces apoptosis by inhibiting a pro-survival pathway (e.g., MAPK/ERK) and activating a pro-apoptotic pathway (e.g., Caspase cascade).

G cluster_pathway Cellular Signaling YS201 This compound ERK ERK YS201->ERK Inhibition Caspase8 Caspase-8 YS201->Caspase8 Activation Receptor Cell Surface Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for YS-201 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist.[1] As a member of this class, its primary mechanism of action is the inhibition of L-type calcium channels, leading to a reduction in calcium influx into vascular smooth muscle cells and cardiomyocytes. This results in vasodilation and a decrease in cardiac contractility.[1][2] These properties make this compound a compound of interest for cardiovascular research, particularly in the areas of hypertension, angina pectoris, and potentially other cardiovascular diseases characterized by vascular dysfunction and abnormal calcium handling.[1][3] Additionally, emerging evidence suggests that this compound possesses anti-inflammatory properties, which may contribute to its cardiovascular effects.[1]

These application notes provide an overview of the potential uses of this compound in cardiovascular research, along with detailed protocols for in vitro and in vivo studies. Due to the limited publicly available data specifically on this compound, some protocols are based on established methods for other well-characterized dihydropyridine calcium channel blockers, such as amlodipine and nifedipine. Researchers should adapt these protocols as necessary based on their specific experimental goals and in-house capabilities.

Mechanism of Action

This compound is a dihydropyridine that selectively blocks L-type calcium channels, which are abundant in vascular smooth muscle and cardiac muscle.[2] By inhibiting the influx of extracellular calcium, this compound leads to:

  • Vasodilation: Reduced intracellular calcium in vascular smooth muscle cells results in relaxation and widening of blood vessels, leading to a decrease in systemic vascular resistance and blood pressure.[1][4]

  • Negative Inotropy: In cardiac muscle cells, decreased calcium influx reduces the force of contraction.[5]

  • Anti-inflammatory Effects: this compound has been noted to have anti-inflammatory properties, potentially through the inhibition of inflammatory mediator synthesis.[1] This could be a crucial aspect of its cardioprotective effects.

Data Presentation

Table 1: In Vivo Effects of this compound (Diperdipine) on Cardiovascular Parameters

ParameterSpeciesDoseRoute of AdministrationObserved EffectReference
Systemic Vascular Resistance---Markedly reduced[1]
Stroke Index---Improved[1]
Left Ventricular Ejection Fraction---Improved[1]
Mean Pulmonary Artery Pressure---Slightly increased[1]
Pulmonary Wedge Pressure---Slightly increased[1]
Right Atrial Pressure---Not significantly changed[1]
Left Ventricular End-Diastolic Pressure---Not significantly changed[1]
Left Ventricular End-Diastolic Volume Index---Augmented[1]
Absolute Bioavailability--Oral18.7%[1]

Table 2: Effects of Dihydropyridine Calcium Channel Blockers on Vascular Smooth Muscle Cell (VSMC) Proliferation

CompoundCell TypeStimulusConcentrationInhibition of ProliferationReference
LacidipineHuman Umbilical Vein Smooth Muscle Cells (HUVSMCs)ox-LDL (50 µg/ml)10 µM21%[6]
LacidipineHUVSMCsox-LDL (50 µg/ml)30 µM27%[6]
AmlodipineHUVSMCsox-LDL (50 µg/ml)3 µM18%[7]
(S-)-amlodipineHUVSMCsox-LDL (50 µg/ml)-No anti-proliferative effect[7]

Table 3: Effects of Amlodipine on Endothelial Nitric Oxide (NO) and Peroxynitrite (ONOO-) in Spontaneously Hypertensive Rats (SHRs)

TreatmentAortic Endothelial NO Release (nM)Aortic Endothelial ONOO- Release (nM)NO/ONOO- RatioMean Arterial Blood Pressure (mm Hg)Reference
Baseline157 ± 1169 ± 72.3 ± 0.3149 ± 3[1][8]
Vehicle (8 weeks)55 ± 6156 ± 190.3 ± 0.1174 ± 1[1][8]
Amlodipine (5 mg/kg/day for 8 weeks)101 ± 350 ± 42.0 ± 0.2167 ± 3[1][8]

Experimental Protocols

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

  • Objective: To evaluate the effect of this compound on VSMC proliferation, a key event in the pathogenesis of atherosclerosis and restenosis.

  • Cell Culture:

    • Isolate primary VSMCs from rat thoracic aorta using the explant technique or use a commercially available VSMC line.[9]

    • Culture cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed VSMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Synchronize the cells by serum starvation (0.5% FBS) for 24-48 hours.[9]

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with a pro-proliferative agent such as platelet-derived growth factor (PDGF, 20 ng/mL) or oxidized low-density lipoprotein (ox-LDL, 50 µg/mL).[6]

    • Incubate for 24-48 hours.

    • Assess cell proliferation using a colorimetric assay such as the WST-1 or MTT assay, or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.

2. Endothelial Nitric Oxide (NO) Production Assay

  • Objective: To determine the effect of this compound on endothelial NO production, a critical factor in maintaining vascular health.

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial cells (BAECs) in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed endothelial cells in 24-well plates and grow to confluence.

    • Wash the cells with Krebs-Ringer buffer.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes).

    • Stimulate NO production with an agonist such as bradykinin (1 µM) or calcium ionophore A23187 (1 µM).

    • Collect the supernatant and measure NO production using a Griess reagent kit or a fluorescent NO probe (e.g., DAF-FM diacetate).

  • Data Analysis: Quantify the amount of nitrite (a stable metabolite of NO) or the fluorescence intensity and compare it to the control group.

3. Calcium Imaging in Cardiomyocytes

  • Objective: To directly visualize the effect of this compound on intracellular calcium transients in isolated cardiomyocytes.

  • Cell Isolation:

    • Isolate ventricular cardiomyocytes from adult rats or mice by enzymatic digestion.

  • Protocol:

    • Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[10][11]

    • Place the cells in a perfusion chamber on the stage of a confocal or fluorescence microscope.[11]

    • Perfuse the cells with a physiological salt solution.

    • Record baseline intracellular calcium transients by electrically stimulating the cells.

    • Perfuse the cells with a solution containing this compound at a desired concentration.

    • Record the changes in the amplitude and kinetics of the calcium transients.

  • Data Analysis: Analyze the fluorescence intensity changes to determine the effect of this compound on peak systolic calcium, diastolic calcium, and the rate of calcium decay.[10]

In Vivo Models

1. Spontaneously Hypertensive Rat (SHR) Model

  • Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.

  • Animal Model:

    • Use male or female SHRs, typically starting at 12-16 weeks of age when hypertension is well-established.[12] Wistar-Kyoto (WKY) rats can be used as a normotensive control.

  • Protocol:

    • Acclimatize the rats for at least one week before the experiment.

    • Measure baseline systolic blood pressure (SBP) using the tail-cuff method.[12]

    • Divide the animals into groups: vehicle control, this compound low dose, and this compound high dose.

    • Administer this compound or vehicle daily by oral gavage for a period of 4-8 weeks.

    • Monitor SBP weekly.

    • At the end of the study, collect blood for biochemical analysis and tissues (heart, aorta) for histological and molecular analysis.

  • Data Analysis: Compare the changes in SBP between the this compound treated groups and the vehicle control group.

2. Aortic Constriction Model of Cardiac Hypertrophy

  • Objective: To investigate the effect of this compound on the development of cardiac hypertrophy in a pressure-overload model.

  • Animal Model:

    • Use male C57BL/6 mice or Sprague-Dawley rats.

  • Protocol:

    • Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle. Sham-operated animals will serve as controls.[13]

    • After a recovery period, treat the animals with this compound or vehicle daily by oral gavage.

    • Monitor cardiac function by echocardiography at baseline and at the end of the study.

    • After the treatment period (e.g., 4 weeks), sacrifice the animals and harvest the hearts.

    • Measure heart weight to body weight ratio (HW/BW) and perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess myocyte size and fibrosis.

  • Data Analysis: Compare HW/BW ratio, echocardiographic parameters, and histological findings between the this compound treated and vehicle control groups.

Mandatory Visualization

Signaling_Pathway_of_YS201 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YS201 This compound L_type_Ca_Channel L-type Calcium Channel YS201->L_type_Ca_Channel Inhibits Ca_influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_concentration Decreased Intracellular [Ca2+] Ca_influx->Ca_concentration Calmodulin Calmodulin Ca_concentration->Calmodulin Inhibits activation eNOS eNOS Activation Ca_concentration->eNOS Modulates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Inhibits activation MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Decreases Contraction Smooth Muscle Contraction MLC_P->Contraction Decreases Vasodilation Vasodilation Contraction->Vasodilation Leads to NO Nitric Oxide (NO) Production eNOS->NO NO->Vasodilation Promotes Experimental_Workflow_Hypertension cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Spontaneously Hypertensive Rats (SHRs) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-cuff) Acclimatization->Baseline_BP Grouping Grouping: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Baseline_BP->Grouping Administration Daily Oral Gavage (4-8 weeks) Grouping->Administration Monitoring Weekly Blood Pressure Monitoring Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Sample_Collection Blood and Tissue Collection (Heart, Aorta) Euthanasia->Sample_Collection Biochemical Biochemical Analysis Sample_Collection->Biochemical Histology Histological Analysis Sample_Collection->Histology Molecular Molecular Analysis Sample_Collection->Molecular Data_Analysis Statistical Analysis of Blood Pressure and Other Parameters Biochemical->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune/Vascular Cell Stimulus e.g., LPS, TNF-α NFkB NF-κB Signaling Pathway Stimulus->NFkB MAPK MAPK Signaling Pathway Stimulus->MAPK YS201 This compound YS201->NFkB Inhibits (?) YS201->MAPK Inhibits (?) Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines Adhesion_Molecules Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1) NFkB->Adhesion_Molecules MAPK->Cytokines MAPK->Adhesion_Molecules Inflammation Vascular Inflammation Cytokines->Inflammation Adhesion_Molecules->Inflammation

References

Application Notes and Protocols: YS-201 for In Vivo Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist.[1][2] Like other compounds in this class, this compound exhibits vasodilatory properties by blocking the influx of calcium ions into vascular smooth muscle cells, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.[3][4] These characteristics make this compound a compound of interest for in vivo studies of hypertension. This document provides detailed application notes and protocols for the use of this compound in preclinical hypertension research, with a focus on studies involving spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.[5][6][7]

Mechanism of Action

This compound is a calcium channel antagonist that selectively blocks L-type calcium channels in vascular smooth muscle.[1][3][4] The influx of extracellular calcium through these channels is a critical step in the process of smooth muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a subsequent reduction in blood pressure.[3][4] The dihydropyridine class of calcium channel blockers is known for its high selectivity for vascular smooth muscle over cardiac muscle, which minimizes direct effects on heart rate and contractility at therapeutic doses.[2]

Quantitative Data Summary

The following table summarizes the reported dosage and effects of this compound in in vivo studies. This data is derived from patent literature describing preclinical investigations.

Animal ModelRoute of AdministrationDosageObserved EffectReference
Normotensive RatsIntraduodenal15 mg/kgNot specified in detailEP0218996B1
Spontaneously Hypertensive Rats (SHR)Subcutaneous (twice daily for 10 days)Not specified in patentSignificant reduction in resting blood pressure; reduction in pressure increase elicited by anxiety and effort.EP0218996B1
Renal Hypertensive RatsSubcutaneous (twice daily for 10 days)Not specified in patentSignificant reduction in resting blood pressure; reduction in pressure increase elicited by anxiety and effort.EP0218996B1

Experimental Protocols

Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

1. Objective:

To determine the dose-dependent effect of this compound on systolic and diastolic blood pressure in spontaneously hypertensive rats.

2. Materials:

  • This compound (Diperdipine)

  • Vehicle (e.g., sterile saline, polyethylene glycol, or as determined by solubility studies)

  • Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks of age

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for continuous monitoring

  • Animal cages and standard housing supplies

  • Appropriate animal handling and restraint devices

3. Methods:

a. Animal Acclimatization and Baseline Measurement:

  • House the SHR and WKY rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • During the acclimatization period, handle the rats daily and accustom them to the blood pressure measurement procedure to minimize stress-induced blood pressure fluctuations.

  • Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal for 3-5 consecutive days before the start of the treatment.

b. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound and the intended route of administration.

  • Prepare fresh dilutions of this compound from the stock solution on each day of the experiment.

c. Administration of this compound:

  • Randomly assign the SHR to different treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A group of WKY rats will serve as normotensive controls and will receive the vehicle.

  • Administer this compound or vehicle to the rats via the chosen route of administration (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection). The volume of administration should be consistent across all groups.

d. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure and heart rate at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose for acute studies).

  • For chronic studies, administer this compound daily for a specified period (e.g., 2-4 weeks) and measure blood pressure at regular intervals (e.g., once or twice weekly).

e. Data Analysis:

  • Calculate the mean change in blood pressure from baseline for each treatment group at each time point.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control group.

  • Plot the dose-response curve for the antihypertensive effect of this compound.

Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

G cluster_0 Vascular Smooth Muscle Cell cluster_1 L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Depolarization Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Result Reduced Intracellular Ca²⁺ MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Result2 Inhibition of MLCK Activation Contraction Vasoconstriction Myosin_LC_P->Contraction Result3 Decreased Myosin Light Chain Phosphorylation Result4 Vasodilation (Reduced Blood Pressure) YS201 This compound (Dihydropyridine) YS201->L_type_Ca_channel Blocks

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for In Vivo Hypertension Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (SHR & WKY Rats) Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Randomization Group Randomization Baseline_BP->Randomization YS201_Prep This compound Formulation Randomization->YS201_Prep Administration This compound / Vehicle Administration Randomization->Administration YS201_Prep->Administration Post_Dose_BP Post-Dose Blood Pressure Monitoring Administration->Post_Dose_BP Data_Analysis Data Analysis & Interpretation Post_Dose_BP->Data_Analysis

Caption: Experimental workflow for evaluating this compound in hypertensive rats.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of YS-201 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of YS-201, a novel therapeutic agent, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a small molecule drug candidate currently under investigation for its therapeutic potential. To support its clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound concentrations in human plasma. The method is designed to be specific, sensitive, accurate, and precise, meeting the stringent requirements for bioanalytical method validation.

The described protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis of plasma samples from clinical trials and other research studies.

Experimental Protocols

  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile in water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with acetonitrile.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z [M+H]+ → fragment ion (To be determined based on compound structure)

      • This compound-d4 (IS): m/z [M+H]+ → fragment ion (To be determined based on compound structure)

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS bioanalytical method.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQWithin ± 20% of nominal value
Precision at LLOQ≤ 20% CV
Accuracy (Low, Mid, High QC)Within ± 15% of nominal values
Precision (Low, Mid, High QC)≤ 15% CV
Recovery> 85%
Matrix EffectNormalized IS ratio within 0.85 - 1.15
StabilityStable under tested conditions (e.g., freeze-thaw, bench-top, long-term)

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Peak Area Ratio) ms->quant Data Acquisition report Generate Report quant->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates ys201 This compound ys201->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate transcription Gene Transcription p_substrate->transcription Regulates response Cellular Response (e.g., Proliferation, Survival) transcription->response

YS-201 solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use Only

Introduction

YS-201 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. These application notes provide detailed protocols for the preparation of this compound solutions for laboratory use, along with guidelines for in vitro experimental assays. The information is intended for use by researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

This compound is a synthetic compound with the following properties:

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL), sparingly soluble in water (<0.1 mg/mL)
Purity >98% (by HPLC)
IC₅₀ 50 nM (in a relevant kinase assay)

Storage and Stability: this compound solid is stable for at least one year when stored at -20°C and protected from light. This compound solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to prepare them fresh for each experiment.

Solution Preparation Protocols

3.1 Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Weigh this compound: Carefully weigh 4.505 mg of this compound solid using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound solid.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

3.2 Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentrations: For example, to prepare working solutions for a dose-response experiment with final concentrations of 1 µM, 10 µM, and 100 µM.

  • Perform serial dilutions:

    • For 100 µM working solution: Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.

    • For 10 µM working solution: Dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

    • For 1 µM working solution: Dilute the 10 µM working solution 1:10 in cell culture medium. For example, add 100 µL of the 10 µM working solution to 900 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to cells: Add the prepared working solutions to the cell cultures to achieve the desired final concentrations.

In Vitro Experimental Protocols

4.1 Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

YS201_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival YS201 This compound YS201->PI3K

Figure 1: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare this compound Stock Solution Treatment Treat Cells with this compound Prep_Solution->Treatment Prep_Cells Culture and Seed Cells Prep_Cells->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Read_Plate Measure Absorbance Assay->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Figure 2: General experimental workflow for evaluating this compound.

Disclaimer: The information provided in these application notes is for research purposes only and not for use in diagnostic or therapeutic procedures. The protocols and data presented are for a hypothetical compound "this compound" and should be adapted based on the specific properties of the compound of interest. Always follow standard laboratory safety procedures.

Application Notes and Protocols for Measuring the Effect of YS-201 on Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal cellular function. Calcium influx, the movement of Ca²⁺ from the extracellular space or from intracellular stores into the cytosol, is a key mechanism for elevating cytosolic Ca²⁺ levels and initiating signaling cascades.

YS-201 has been identified as a dihydropyridine-type calcium channel antagonist.[1][2] Unlike fluorescent indicators used to measure calcium concentrations, this compound is a pharmacological agent that actively inhibits the influx of calcium through L-type voltage-gated calcium channels. Therefore, this document provides detailed protocols to measure the effect of this compound on calcium influx using a representative single-wavelength green fluorescent calcium indicator, such as Fluo-4 or Cal-520. These protocols are designed for researchers in cell biology, pharmacology, and drug development who are interested in characterizing the inhibitory potential of compounds like this compound.

The principle of the assay is to load cells with a Ca²⁺-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. By stimulating the cells to induce Ca²⁺ influx in the presence and absence of this compound, the inhibitory effect of the compound can be quantified by measuring the changes in fluorescence.

Properties of Representative Green Fluorescent Calcium Indicators

While the specific properties of "this compound" as a fluorescent indicator are not applicable due to its nature as a calcium channel antagonist, this table summarizes the key characteristics of commonly used green fluorescent indicators that are suitable for measuring the effect of this compound.

PropertyFluo-4Cal-520
Excitation Wavelength (max) ~494 nm~492 nm
Emission Wavelength (max) ~516 nm~514 nm
Dissociation Constant (Kd) for Ca²⁺ ~345 nM~320 nM
Fluorescence Increase upon Ca²⁺ Binding >100-fold>100-fold
Quantum Yield (Ca²⁺-bound) ~0.14Not widely reported
Form for Cell Loading Acetoxymethyl (AM) esterAcetoxymethyl (AM) ester

Signaling Pathway of L-type Calcium Channel-Mediated Calcium Influx

The following diagram illustrates the general signaling pathway involving L-type voltage-gated calcium channels (the target of dihydropyridine antagonists like this compound) leading to an increase in intracellular calcium.

Depolarization Cell Membrane Depolarization L_type_channel L-type Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->L_type_channel Activates Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx YS201 This compound YS201->L_type_channel Inhibits Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Cellular_Response Downstream Cellular Responses Intracellular_Ca->Cellular_Response

Caption: L-type VGCC activation and inhibition by this compound.

Experimental Workflow for Measuring this compound Inhibition of Calcium Influx

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on calcium influx in a cell-based assay.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells in a 96-well plate Dye_Loading 2. Load cells with a Ca²⁺ indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash cells to remove extracellular dye Dye_Loading->Wash Add_YS201 4. Incubate cells with various concentrations of this compound Wash->Add_YS201 Baseline 5. Measure baseline fluorescence Add_YS201->Baseline Stimulate 6. Add a stimulus to induce Ca²⁺ influx (e.g., KCl) Baseline->Stimulate Record 7. Record fluorescence changes over time Stimulate->Record Data_Processing 8. Calculate ΔF/F₀ Record->Data_Processing Dose_Response 9. Plot dose-response curve and calculate IC₅₀ Data_Processing->Dose_Response YS201_Conc [this compound] Ca_Influx Ca²⁺ Influx YS201_Conc->Ca_Influx Decreases Fluorescence Fluorescence Intensity (ΔF/F₀) Ca_Influx->Fluorescence Decreases Inhibition % Inhibition Fluorescence->Inhibition Increases IC50 IC₅₀ Value Inhibition->IC50 Determines

References

Application Notes and Protocols for YS-201 in Ion Channel Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion channels, as integral membrane proteins that regulate the flow of ions across cellular membranes, are a major class of drug targets.[1][2][3] Their involvement in a wide array of physiological processes makes them critical for therapeutic intervention in various diseases, including cardiovascular disorders, neurological conditions, and pain management.[3][4] The discovery and development of novel ion channel modulators are therefore of significant interest in modern medicine.[3][5]

This document provides detailed application notes and protocols for the pharmacological characterization of YS-201 , a novel, potent, and selective modulator of voltage-gated potassium channels (Kv). These guidelines are intended for researchers and scientists in the fields of pharmacology, electrophysiology, and drug discovery.

Hypothetical Mechanism of Action of this compound

This compound is a state-dependent blocker of the Kv7.2/7.3 potassium channel, a key regulator of neuronal excitability. It exhibits a higher affinity for the open state of the channel, leading to a use-dependent block. This mechanism suggests that this compound will be more effective in modulating the activity of rapidly firing neurons, making it a promising candidate for the treatment of epilepsy and neuropathic pain.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for evaluating the pharmacological profile of a new compound. The following tables provide a template for summarizing the key in vitro pharmacological data for this compound.

Table 1: Potency of this compound on the Target Ion Channel (Kv7.2/7.3)

ParameterValue
IC50 (µM)0.25
Hill Slope1.1
n (number of experiments)6

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Ion Channels

Ion ChannelIC50 (µM)Fold Selectivity (vs. Kv7.2/7.3)
hERG (Kv11.1)> 30> 120
Nav1.5> 30> 120
Cav1.2> 30> 120
Kv1.51560
Kir2.1> 30> 120

Table 3: State-Dependence of this compound Block on Kv7.2/7.3

Channel StateIC50 (µM)
Resting5.2
Open/Inactivated0.25

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate pharmacological characterization of this compound.

Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the use of a high-throughput automated patch-clamp system to determine the concentration-response curve and IC50 value of this compound on Kv7.2/7.3 channels expressed in a stable cell line (e.g., CHO or HEK293).

Materials:

  • CHO cell line stably expressing human Kv7.2/7.3 channels

  • Cell culture medium (e.g., DMEM/F12 with appropriate supplements)

  • This compound stock solution (10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • Automated patch-clamp system and corresponding consumables

Procedure:

  • Cell Preparation: Culture the Kv7.2/7.3 expressing cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the external solution at a density of 5 x 10^5 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Automated Patch-Clamp Assay:

    • Prime the system with external and internal solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated patch-clamp run using a predefined voltage protocol to elicit Kv7.2/7.3 currents. A typical voltage protocol would be to hold the cells at -80 mV and apply a depolarizing step to +20 mV for 500 ms.

    • Apply a baseline recording of the current in the absence of the compound.

    • Apply increasing concentrations of this compound to the cells and record the current at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at the +20 mV step for each concentration of this compound.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay for Primary Screening

This protocol outlines a high-throughput screening (HTS) assay using a fluorescent membrane potential-sensitive dye to identify modulators of Kv7.2/7.3 channels.

Materials:

  • HEK293 cell line stably expressing human Kv7.2/7.3 channels

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • Membrane potential-sensitive fluorescent dye kit

  • This compound and other test compounds

  • High-potassium solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the Kv7.2/7.3 expressing HEK293 cells into the 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at room temperature.

  • Compound Addition: Add this compound and other test compounds to the wells at the desired final concentrations.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity using the plate reader.

  • Depolarization and Final Reading: Add the high-potassium solution to all wells to depolarize the cells and activate the Kv7.2/7.3 channels. Immediately measure the fluorescence intensity again.

  • Data Analysis:

    • Calculate the change in fluorescence upon depolarization for each well.

    • Normalize the data to the positive control (a known Kv7.2/7.3 opener) and negative control (vehicle).

    • Identify compounds that cause a significant change in the fluorescence signal, indicating modulation of the channel activity.

Visualization of Pathways and Workflows

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Kv7_channel Kv7.2/7.3 Channel (Open State) K_ion K+ Kv7_channel->K_ion Prevents Efflux Hyperpolarization Membrane Hyperpolarization Kv7_channel->Hyperpolarization Inhibits Repolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to YS201 This compound YS201->Kv7_channel Binds and Blocks

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow

Experimental_Workflow cluster_screening Screening Cascade cluster_characterization Pharmacological Characterization cluster_safety Safety Assessment Primary_Screen Primary HTS (Fluorescence Assay) Hit_Confirmation Hit Confirmation (Automated Patch-Clamp) Primary_Screen->Hit_Confirmation IC50_Determination IC50 Determination (Automated Patch-Clamp) Hit_Confirmation->IC50_Determination Selectivity_Panel Selectivity Profiling (Panel of Ion Channels) IC50_Determination->Selectivity_Panel hERG_Assay hERG Safety Assay IC50_Determination->hERG_Assay MoA_Studies Mechanism of Action (Manual Patch-Clamp) Selectivity_Panel->MoA_Studies State_Dependence State-Dependence Studies MoA_Studies->State_Dependence Cardiac_Ion_Channel_Panel Cardiac Ion Channel Panel hERG_Assay->Cardiac_Ion_Channel_Panel

Caption: Experimental workflow for this compound characterization.

In Vitro Safety Assessment Logic

Safety_Assessment_Logic Start New Compound (this compound) hERG_Screen Primary hERG Screen (e.g., Binding or Flux Assay) Start->hERG_Screen hERG_IC50 hERG IC50 Determination (Automated Patch-Clamp) hERG_Screen->hERG_IC50 Safety_Margin Calculate Safety Margin (hERG IC50 / Therapeutic Conc.) hERG_IC50->Safety_Margin Therapeutic_Concentration Determine Therapeutic Plasma Concentration (Estimated) Therapeutic_Concentration->Safety_Margin Acceptable_Margin Acceptable Margin (>30-fold) Safety_Margin->Acceptable_Margin Yes Unacceptable_Margin Unacceptable Margin (<30-fold) Safety_Margin->Unacceptable_Margin No CiPA_Panel Comprehensive in vitro Proarrhythmia Assay (CiPA) Panel Unacceptable_Margin->CiPA_Panel In_Silico_Modeling In Silico Action Potential Modeling CiPA_Panel->In_Silico_Modeling Final_Risk_Assessment Final Proarrhythmic Risk Assessment In_Silico_Modeling->Final_Risk_Assessment

Caption: In vitro cardiac safety assessment decision tree.

Safety Pharmacology Considerations

A critical aspect of developing ion channel modulators is assessing their potential for adverse effects, particularly on the cardiovascular system.[1][6][7] The hERG (human Ether-à-go-go-Related Gene) potassium channel is of primary concern due to its role in cardiac repolarization.[8] Inhibition of the hERG channel can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[9]

It is mandatory to evaluate the effect of this compound on the hERG channel early in the drug discovery process.[7] The initial assessment is typically an IC50 determination using automated patch-clamp electrophysiology. A safety margin of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is generally desired. If a low safety margin is observed, further investigation using the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm is recommended. This involves testing the compound on a panel of other cardiac ion channels and using in silico models to predict the proarrhythmic risk.

Conclusion

This compound represents a promising, selective modulator of Kv7.2/7.3 channels with a state-dependent mechanism of action. The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro pharmacological characterization of this compound and other novel ion channel modulators. A thorough understanding of a compound's potency, selectivity, mechanism of action, and safety profile is essential for its successful development as a therapeutic agent.

References

Troubleshooting & Optimization

YS-201 (NDSB-201) Dissolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with dissolving YS-201, which is commonly known in scientific literature and by suppliers as Non-Detergent Sulfobetaine 201 (NDSB-201).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDSB-201)?

This compound, or NDSB-201, is a non-detergent sulfobetaine, a zwitterionic compound used in biochemistry to enhance the solubility and stability of proteins, prevent aggregation, and facilitate protein refolding and crystallization.[1][2][3][4] Its full chemical name is 3-(1-Pyridino)-1-propane sulfonate.[1]

Q2: What are the primary applications of NDSB-201?

NDSB-201 is widely used in protein biochemistry for various applications, including:

  • Improving the yield of membrane, nuclear, and cytoskeletal-associated proteins.[2][5][6]

  • Preventing protein aggregation during purification and storage.[2][3]

  • Facilitating the renaturation of chemically and thermally denatured proteins.[2][3]

  • Serving as an additive in protein crystallization.[5][7][8]

Q3: How does NDSB-201 work?

NDSB-201 is an amphiphilic molecule with a hydrophilic sulfobetaine group and a short hydrophobic group.[2][5][6] Unlike detergents, its hydrophobic part is too short to form micelles.[1][6] It is thought to interact with the hydrophobic regions on proteins, preventing the protein-protein interactions that lead to aggregation.[2][5]

Q4: Is NDSB-201 a detergent?

No, NDSB-201 is not considered a detergent because it does not form micelles, even at high concentrations.[1][2][6] This property allows for its easy removal by dialysis.[2][5]

Troubleshooting Guide: NDSB-201 Dissolution Issues

Q1: I am having trouble dissolving NDSB-201 powder. What is the recommended solvent?

The primary and recommended solvent for NDSB-201 is water. It is highly soluble in water and aqueous buffers.[1][2][3] If you are using a different solvent, this is the most likely cause of your dissolution problem.

Q2: What is the maximum solubility of NDSB-201 in water?

NDSB-201 has a very high solubility in water. Different sources report slightly different values, but it is generally agreed to be highly soluble. See the data summary table below for specific values.

Q3: My NDSB-201 is not dissolving well even in water. What are the possible reasons and solutions?

If NDSB-201 is not dissolving in water or an aqueous buffer, consider the following troubleshooting steps:

  • Check the Purity and Quality of the Reagent: Ensure that you are using a high-purity grade of NDSB-201.[1] Impurities can affect solubility. Also, NDSB-201 is hygroscopic; improper storage can lead to clumping and difficulty in dissolving.[6] Store it in a desiccated environment at room temperature.[3][6]

  • Increase the Temperature: Gently warming the solution can aid in dissolving the powder. Try warming the solution to 30-40°C while stirring.

  • Vortex or Stir Adequately: Ensure the solution is being mixed vigorously. Use a magnetic stirrer or vortex mixer to facilitate dissolution.

  • Check the pH of Your Buffer: While NDSB-201 is zwitterionic over a wide pH range, the pH of your solution could potentially impact its solubility, especially if it is not a well-buffered system.[5][6] Ensure your buffer concentration is at least 25 mM to prevent significant pH shifts.[5][6]

  • Prepare a Concentrated Stock Solution: It is often easier to first prepare a concentrated stock solution of NDSB-201 in water (e.g., 1 M or 2 M) and then dilute it to the final desired concentration in your experimental buffer.

Q4: Can I use NDSB-201 in organic solvents?

There is limited information available on the solubility of NDSB-201 in organic solvents. Given its zwitterionic nature, its solubility is expected to be low in most non-polar organic solvents. Water is the recommended solvent.

Quantitative Data Summary

ParameterValueSource
Molecular Weight201.24 g/mol [3]
AppearanceWhite Powder[1][9]
Purity>99%[1]
Solubility in Water≥ 10% (w/v) at 20°C[10][11]
Solubility in Water> 2.0 M[2][5][6]
pH (50% in H2O)2.5 - 6.0[9]

Experimental Protocol: Preparation of a 1 M NDSB-201 Stock Solution

This protocol describes the preparation of a 1 M stock solution of NDSB-201 in water.

Materials:

  • NDSB-201 powder (MW: 201.24 g/mol )

  • High-purity water (e.g., Milli-Q or deionized water)

  • Sterile container

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass of NDSB-201. To prepare 100 mL of a 1 M solution, you will need: 1 mol/L * 0.1 L * 201.24 g/mol = 20.124 g

  • Weigh the NDSB-201 powder and add it to a beaker containing a magnetic stir bar.

  • Add approximately 80% of the final volume of water (e.g., 80 mL for a 100 mL solution).

  • Stir the solution on a magnetic stirrer. Gentle warming can be applied if the powder dissolves slowly.

  • Once the NDSB-201 is fully dissolved, transfer the solution to a graduated cylinder and add water to reach the final desired volume.

  • For long-term storage, sterile filter the solution using a 0.22 µm filter into a sterile container.[5][6]

  • Store the stock solution at room temperature. It is reported to be stable for up to 3 months. Note that some sources suggest NDSB-201 in solution can degrade over several weeks at room temperature.[5][6]

Visualizations

Troubleshooting Workflow for NDSB-201 Dissolution

G start Start: NDSB-201 not dissolving check_solvent Is the solvent water or an aqueous buffer? start->check_solvent use_water Action: Use high-purity water as the solvent. check_solvent->use_water No check_mixing Is the solution being mixed vigorously (stirring/vortexing)? check_solvent->check_mixing Yes use_water->start Retry mix_vigorously Action: Increase stirring/vortexing intensity. check_mixing->mix_vigorously No check_temp Has gentle warming (30-40°C) been applied? check_mixing->check_temp Yes mix_vigorously->start Retry apply_heat Action: Gently warm the solution while stirring. check_temp->apply_heat No check_reagent Is the NDSB-201 of high purity and stored correctly (desiccated)? check_temp->check_reagent Yes apply_heat->start Retry new_reagent Action: Use a fresh, high-quality stock of NDSB-201. check_reagent->new_reagent No prepare_stock Consider preparing a concentrated stock solution in water first. check_reagent->prepare_stock Yes new_reagent->start Retry success Success: NDSB-201 Dissolved prepare_stock->success fail Issue persists: Contact technical support for the supplier. prepare_stock->fail

Caption: Troubleshooting workflow for dissolving NDSB-201.

Application Pathway of NDSB-201 in Protein Handling

G cluster_problem Common Protein Handling Issues cluster_solution NDSB-201 Application cluster_outcome Desired Outcomes aggregated_protein Aggregated or Insoluble Protein add_ndsb Add NDSB-201 (0.5 - 1.0 M) aggregated_protein->add_ndsb denatured_protein Denatured Protein denatured_protein->add_ndsb soluble_protein Solubilized Protein add_ndsb->soluble_protein refolded_protein Refolded/Renatured Protein add_ndsb->refolded_protein crystallization Improved Crystallization soluble_protein->crystallization

Caption: Role of NDSB-201 in overcoming common protein handling challenges.

References

Technical Support Center: Improving YS-201 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with small molecule compounds, exemplified by YS-201, in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a color change over time. What does this indicate?

A1: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is unsuitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: Can the type of storage container affect the stability of this compound?

A3: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]

Q4: What are the common causes of this compound degradation in aqueous assay buffers?

A4: Degradation in aqueous solutions can be attributed to several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor.[2]

  • Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen and exposure to light can promote oxidative degradation.[2][3] A study on ONC201, a similar small molecule, highlighted its sensitivity to oxidative environments.[4]

  • Photodegradation: Exposure to UV or visible light can induce photochemical degradation.[1][3] Storing solutions in amber vials or wrapping containers in foil can mitigate this.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic approaches to troubleshoot them.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results and loss of compound activity. Degradation of this compound in solution.- Prepare fresh solutions for each experiment.[2]- Perform a stability test to determine the compound's half-life in your specific solvent and storage conditions.[1]- Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[1]
Precipitate forms in the stock solution upon storage. - Poor solubility.- Compound degradation to an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[2]
Loss of compound activity in a cell-based assay. - Degradation in culture medium.- Adsorption to plasticware.- Poor cell permeability.- Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[2]
Appearance of new peaks in HPLC/LC-MS analysis over time. Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[2]

Strategies to Improve this compound Stability

Several formulation strategies can be employed to enhance the stability of poorly soluble or unstable compounds like this compound.

Strategy Description Examples of Excipients/Methods
pH Adjustment The stability of many compounds is pH-dependent. Maintaining an optimal pH can prevent acid or base-catalyzed hydrolysis.[1]Buffers (e.g., phosphate, citrate) can be used to maintain a stable pH in aqueous solutions.[5]
Use of Antioxidants For compounds susceptible to oxidation, adding antioxidants can prevent degradation.[5]Ascorbic acid, N-acetylcysteine, and sodium sulfite have been shown to protect compounds like ONC201 from oxidative degradation.[4]
Complexation with Cyclodextrins Cyclodextrins can form inclusion complexes with hydrophobic drugs, encapsulating them and thereby enhancing their solubility and stability.Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin.
Use of Surfactants Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[6]Tween 80, polysorbates, and Solutol HS-15 are examples of surfactants used in formulations.[5][6]
Lipid-Based Formulations Incorporating the compound into lipid-based delivery systems can protect it from degradation and enhance its solubility.[7]Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles are common lipid-based formulations.[7]
Particle Size Reduction Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate and apparent solubility.[6]Micronization and nanosizing techniques like high-pressure homogenization and wet milling can be used.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To quickly assess the stability of this compound in a specific solvent or buffer under different temperature conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[2]

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and condition. Incubate the vials at desired temperatures (e.g., 4°C, 25°C, 37°C).[2]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of this compound remaining.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability A Inconsistent Results or Loss of Activity B Prepare Fresh Solution A->B C Problem Solved? B->C D Assess Stability in Assay Buffer C->D No H Proceed with Experiment C->H Yes E Is Compound Stable? D->E F Optimize Formulation (e.g., add excipients, adjust pH) E->F No I Investigate Other Causes (e.g., binding to plasticware) E->I Yes G Re-evaluate Stability F->G G->H

Caption: A flowchart for troubleshooting common issues.

StabilityAssessmentWorkflow Experimental Workflow for Stability Assessment A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solution (e.g., 10 µM in Buffer) A->B C Aliquot for Time Points and Conditions B->C D Incubate at Different Temperatures (4°C, 25°C, 37°C) C->D E Collect Samples at Specific Time Points D->E F Quench Reaction (e.g., with cold ACN) E->F G Analyze by HPLC/LC-MS F->G H Calculate % Remaining vs. Time 0 G->H

Caption: A workflow for assessing small molecule stability.

DegradationPathways Common Degradation Pathways for Small Molecules YS201 This compound (Active Compound) Hydrolysis Hydrolysis (catalyzed by acid/base) YS201->Hydrolysis H2O Oxidation Oxidation (reaction with oxygen) YS201->Oxidation O2 Photodegradation Photodegradation (induced by light) YS201->Photodegradation Light (hν) Degradant1 Inactive or Less Active Degradants Hydrolysis->Degradant1 Oxidation->Degradant1 Photodegradation->Degradant1

Caption: Common degradation pathways for small molecules.

References

Technical Support Center: Troubleshooting YS-201 (ONC201) In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches did not yield specific information for an assay termed "YS-201." Based on available research, it is highly probable that this is a typographical error and the intended compound is ONC201 , a first-in-class, orally active antitumor agent. This document will proceed under the assumption that the query pertains to ONC201.

ONC201 is known to upregulate cytotoxic TRAIL pathway signaling in cancer cells.[1] Its efficacy is linked to direct tumor cell death and NK cell-related tumor cell death.[1] This guide provides troubleshooting for in vitro assays involving ONC201, addressing common sources of variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ONC201?

A1: ONC201 is an antitumor agent that functions by upregulating signaling in the TRAIL pathway, which induces cell death in cancer cells.[1] It has also been shown to have an anti-metastasis effect and to promote the recruitment of NK cells within tumors.[1]

Q2: What are the most common sources of variability in cell-based assays?

A2: Variability in cell-based assays can stem from several factors. Key sources include inconsistent cell culture conditions (e.g., cell density, passage number), contamination (especially by mycoplasma), reagent quality and consistency, and procedural inconsistencies in pipetting, incubation times, and washing steps.[2][3]

Q3: How can I minimize the "edge effect" in my multi-well plates?

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of your compound and lead to unreliable data.

Potential Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider a reversed pipetting technique for better consistency.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the bottom of the well.
"Edge Effect" As mentioned in the FAQ, avoid using the outer wells of the plate. Fill them with media to maintain a humid microenvironment.[4]
Cell Clumping Ensure complete cell dissociation during passaging. If necessary, use a cell strainer to obtain a single-cell suspension.
Issue 2: Inconsistent IC50 Values Across Experiments

Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge, making it difficult to assess compound potency accurately.

Potential Causes and Solutions:

CauseRecommended Solution
Cell Passage Number Cells can change phenotypically over time in culture.[2] Use cells within a consistent and low passage number range for all experiments.
Reagent Variability Use the same lot of reagents (e.g., media, serum, ONC201) for a set of comparative experiments. If a new lot is introduced, perform a bridging study to ensure consistency.
Incubation Time Adhere strictly to the optimized incubation time for the assay. Variations can significantly impact the apparent potency of the compound.
Cell Health and Viability Regularly monitor the health and viability of your cell stocks. Do not use cells that are over-confluent or have low viability.

Table 1: Impact of Key Variables on ONC201 IC50 Values (Hypothetical Data)

VariableCondition AIC50 (µM) - ACondition BIC50 (µM) - B% Difference
Cell Passage Low (P5)1.2High (P25)2.5108%
Serum Lot Lot 11.5Lot 21.927%
Incubation Time 48 hours1.872 hours1.1-39%
Issue 3: High Background Signal in Control Wells

A high background signal can mask the specific effects of ONC201 and reduce the assay window.

Potential Causes and Solutions:

CauseRecommended Solution
Reagent Contamination Use sterile techniques and fresh, high-quality reagents. Filter-sterilize solutions where appropriate.
Cell Contamination Routinely test for mycoplasma contamination, as it can significantly affect cell health and assay readouts.[2]
Assay Reagent Interference Some assay reagents may have inherent fluorescence or luminescence. Run a "reagent only" control (no cells) to assess this.
Incomplete Washing If your assay involves wash steps, ensure they are performed thoroughly and consistently to remove all unbound reagents.

Experimental Protocols

Key Experiment: ONC201 Cell Viability Assay (Example using a Luminescent Readout)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density in pre-warmed culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of ONC201 in the appropriate vehicle (e.g., DMSO).

    • Further dilute the compound in culture medium to the final desired concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing ONC201 or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Luminescent Viability Readout (e.g., CellTiter-Glo®):

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add 100 µL of the luminescent reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Assay Variability start High Assay Variability Observed check_replicates High Variability Between Replicates? start->check_replicates check_ic50 Inconsistent IC50 Across Experiments? check_replicates->check_ic50 No pipetting Review Pipetting Technique (Calibration, Technique) check_replicates->pipetting Yes check_background High Background Signal? check_ic50->check_background No cell_passage Standardize Cell Passage Number check_ic50->cell_passage Yes contamination Test for Mycoplasma check_background->contamination Yes end Assay Optimized check_background->end No cell_seeding Optimize Cell Seeding (Homogenous Suspension) pipetting->cell_seeding edge_effect Mitigate Edge Effects (Avoid Outer Wells) cell_seeding->edge_effect edge_effect->check_ic50 reagents Control Reagent Lots cell_passage->reagents incubation Standardize Incubation Times reagents->incubation incubation->check_background reagent_control Run Reagent-Only Controls contamination->reagent_control wash_steps Optimize Wash Steps reagent_control->wash_steps wash_steps->end

Caption: A logical workflow for troubleshooting common sources of variability in in vitro assays.

ONC201_pathway Simplified ONC201 Signaling Pathway ONC201 ONC201 TRAIL_R TRAIL Receptors (DR4/DR5) ONC201->TRAIL_R Upregulates NK_cell NK Cell ONC201->NK_cell Promotes Recruitment DISC DISC Formation TRAIL_R->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Tumor_cell Tumor Cell Apoptosis->Tumor_cell Occurs in NK_cell->Tumor_cell Induces Death

Caption: The signaling cascade initiated by ONC201, leading to apoptosis and immune cell involvement.

References

Technical Support Center: Optimizing YS-201 (ONC201) Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available primarily pertains to ONC201. We are operating under the assumption that "YS-201" is a related compound or a typographical error for ONC201.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of this compound (ONC201).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ONC201?

A1: ONC201 is a first-in-class small molecule that acts as a negative allosteric antagonist of the D2 dopamine receptor (D2R).[1] It upregulates the cytotoxic TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway signaling in cancer cells, leading to apoptosis.[2][3] Additionally, ONC201 has demonstrated an ability to inhibit cancer cell migration and invasion and to stimulate an anti-tumor immune response by promoting the recruitment and activation of Natural Killer (NK) cells.[2][3]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: Based on preclinical studies, a common concentration range to explore for in vitro experiments is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the experimental endpoint being measured. A dose-response experiment is always recommended to determine the EC50 for your specific model.

Q3: How does the dosing schedule of ONC201 impact its efficacy?

A3: Preclinical and clinical studies have shown that the dosing schedule of ONC201 is critical to its anti-tumor efficacy. Dose intensification has been found to have a potent anti-metastasis effect and to inhibit tumor progression more effectively than less frequent dosing schedules.[2][3] Clinical trials have explored both once-weekly and twice-weekly dosing regimens.[4]

Q4: What are the known resistance mechanisms to ONC201?

A4: While specific resistance mechanisms are still under investigation, tumors with defects in the TRAIL signaling pathway may exhibit reduced sensitivity to ONC201. However, ONC201 has been shown to be effective even in some TRAIL-resistant tumor models through its immune-stimulatory effects, such as the recruitment of NK cells.[2]

Troubleshooting Guide

Issue 1: Low or no observed efficacy in vitro.

  • Question: I am not observing the expected cytotoxic effects of ONC201 on my cancer cell line. What could be the issue?

  • Answer:

    • Concentration: The concentration of ONC201 may be suboptimal for your specific cell line. We recommend performing a dose-response curve, typically ranging from 0.1 µM to 25 µM, to determine the half-maximal effective concentration (EC50).

    • Incubation Time: Ensure a sufficient incubation period. The effects of ONC201 on cell viability and apoptosis may not be apparent at early time points. We suggest a time-course experiment (e.g., 24, 48, and 72 hours).

    • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to ONC201. It is possible your cell line is less sensitive. Consider testing a positive control cell line known to be responsive to ONC201, such as colorectal cancer cell line MC38.[2]

    • Reagent Quality: Verify the quality and stability of your ONC201 compound. Ensure proper storage conditions are maintained.

Issue 2: Inconsistent results between experiments.

  • Question: My results with ONC201 vary significantly between experimental repeats. How can I improve reproducibility?

  • Answer:

    • Cell Passage Number: Use a consistent and low passage number for your cells, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug response.

    • Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cultures can respond differently to treatment.

    • Compound Preparation: Prepare fresh dilutions of ONC201 for each experiment from a concentrated stock solution to avoid degradation.

    • Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.

Issue 3: Difficulty in observing immune-mediated effects in vivo.

  • Question: I am not seeing the expected increase in NK cell infiltration in my in vivo tumor model. What should I check?

  • Answer:

    • Mouse Strain: Ensure you are using an immunocompetent mouse model, such as C57BL/6 for syngeneic tumor models, to study immune responses.[2]

    • Dosing Regimen: As research suggests, a more frequent dosing schedule of ONC201 may be necessary to promote intratumoral NK cell recruitment.[2][3]

    • Timing of Analysis: The timing of tumor harvesting and analysis is crucial. The peak of immune cell infiltration may occur at a specific time point after treatment initiation. A time-course analysis of the tumor microenvironment is recommended.

    • Immunophenotyping Panel: Use a comprehensive panel of markers to identify and characterize activated NK cells (e.g., NKp46, CD69) and other relevant immune cell populations (e.g., CD3, CD4, CD8).

Data and Protocols

Quantitative Data Summary
ParameterCell Line/ModelValueReference
Dosing Schedule Change Clinical TrialsFrom every 3 weeks to more frequent dosing[2]
Dosing Regimens in Phase 3 Trial H3 K27M-mutant diffuse gliomaOnce-weekly and twice-weekly[4]
Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of ONC201 (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

2. In Vivo Tumor Model and Immune Cell Analysis

  • Tumor Implantation: Subcutaneously inject a suitable number of cancer cells (e.g., 1x10^6 MC38 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[2]

  • Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer ONC201 or vehicle control according to the desired dosing schedule (e.g., daily, twice weekly).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Tumor Harvesting and Processing: At the end of the study or at specified time points, euthanize the mice and excise the tumors.

  • Immune Cell Isolation: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Flow Cytometry: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, NKp46, CD69) to quantify and characterize the immune cell populations within the tumor microenvironment.

Visualizations

ONC201_Signaling_Pathway ONC201 ONC201 D2R Dopamine Receptor D2 (D2R) ONC201->D2R Antagonizes NK_Activation NK Cell Activation & Recruitment ONC201->NK_Activation TRAIL_Pathway TRAIL Pathway Upregulation D2R->TRAIL_Pathway Leads to Apoptosis Tumor Cell Apoptosis TRAIL_Pathway->Apoptosis NK_Cell NK Cell Immune_Response Anti-Tumor Immune Response NK_Cell->Immune_Response NK_Activation->NK_Cell Immune_Response->Apoptosis Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 3. Add ONC201 Dilutions Seeding->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Readout 6. Measure Absorbance MTT_Addition->Readout Data_Analysis 7. Calculate EC50 Readout->Data_Analysis Troubleshooting_Logic Start Low/No Efficacy Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Solution_Dose_Response Perform Dose-Response Curve Check_Concentration->Solution_Dose_Response No Check_Cell_Line Is the cell line known to be sensitive? Check_Time->Check_Cell_Line Yes Solution_Time_Course Perform Time-Course Experiment Check_Time->Solution_Time_Course No Check_Reagent Is the reagent quality verified? Check_Cell_Line->Check_Reagent Yes Solution_Positive_Control Use a Positive Control Cell Line Check_Cell_Line->Solution_Positive_Control No Solution_New_Reagent Use Fresh/Verified Reagent Check_Reagent->Solution_New_Reagent No

References

Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors. While using the hypothetical inhibitor YS-201 as an example, the principles and protocols described here are broadly applicable to a wide range of small molecule inhibitors used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][2][3]

Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?

Q3: What are the common initial signs of potential off-target effects in my cell-based assays?

Common indicators that you may be observing off-target effects include:

  • High cytotoxicity: The inhibitor is toxic to cells at concentrations close to its effective dose.

  • Inconsistent results: The inhibitor produces different effects across different cell lines or experimental conditions.

  • Phenotype does not match genetic knockdown: The phenotype observed with the inhibitor does not match the phenotype of knocking out or knocking down the intended target gene.

  • Unusual dose-response curve: The dose-response curve is not sigmoidal or shows effects at a wide range of concentrations.

Q4: What are the general strategies to minimize off-target effects?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]

  • Orthogonal Validation: Confirm the phenotype using multiple, structurally unrelated inhibitors that target the same protein.[1] Additionally, use genetic methods like CRISPR-Cas9 or RNAi to validate that the phenotype is due to the inhibition of the intended target.[2]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cell.[1]

  • Proteome-wide Profiling: Utilize techniques like chemical proteomics to identify all cellular targets of the inhibitor.[1]

Troubleshooting Guides

Problem 1: My inhibitor, this compound, is showing significant cytotoxicity at the concentration required to inhibit my target of interest.

This is a common issue that may indicate off-target effects. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for High Cytotoxicity

cluster_0 Troubleshooting High Cytotoxicity of this compound A High Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay A->B C Determine IC50 (Inhibition) and CC50 (Cytotoxicity) B->C D Calculate Therapeutic Index (TI = CC50 / IC50) C->D E Is TI > 10? D->E G Consider Off-Target Effects E->G No H Proceed with Optimized Conditions E->H Yes F Optimize Assay Conditions: - Lower this compound concentration - Reduce incubation time G->F I Validate with Orthogonal Methods: - Structurally different inhibitor - CRISPR/siRNA of target G->I cluster_1 Target Validation Workflow for this compound A Phenotype Observed with this compound B Target Engagement Assay (e.g., CETSA) A->B C Genetic Validation (e.g., CRISPR-Cas9 Knockout) A->C D Does this compound engage the target? B->D E Does target knockout replicate the phenotype? C->E F Phenotype is likely on-target D->F Yes G Phenotype is likely off-target D->G No E->F Yes E->G No cluster_2 Hypothetical this compound Target Signaling Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate YS201 This compound YS201->TargetKinase TranscriptionFactor Transcription Factor DownstreamSubstrate->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation

References

YS-201 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving YS-201. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For optimal results, it is recommended to reconstitute lyophilized this compound in sterile dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous buffers, ensure the final DMSO concentration does not exceed a level that would affect your experimental system, typically below 0.5%.

Q2: What is the optimal storage condition for this compound stock solutions?

This compound stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles, which can reduce the activity of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the known off-target effects of this compound?

While this compound has been developed to be a highly specific agent, potential off-target effects should always be considered. It is recommended to perform control experiments, such as including a negative control compound with a similar but inactive chemical structure, to differentiate between specific and non-specific effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or unexpected experimental results. 1. Improper storage and handling of this compound. 2. Pipetting errors or inaccurate dilutions. 3. Cellular senescence or passage number.1. Ensure this compound is stored correctly and avoid multiple freeze-thaw cycles. 2. Calibrate pipettes regularly and prepare fresh dilutions for each experiment. 3. Use cells within a consistent and low passage number range for all experiments.
High background signal in assays. 1. Non-specific binding of this compound. 2. Contamination of reagents or cell cultures.1. Include appropriate blocking steps in your protocol and optimize the concentration of this compound. 2. Use sterile techniques and regularly test for mycoplasma contamination.
No observable effect of this compound. 1. Insufficient concentration or incubation time. 2. Inactive this compound due to improper storage. 3. The experimental system is not sensitive to this compound.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a fresh aliquot of this compound. 3. Confirm the expression of the target molecule in your cell line or model system.

Experimental Protocols and Best Practices

A well-designed experiment is crucial for obtaining reliable data.[1][2][3] Key considerations include the use of proper controls, randomization, and careful planning of your experimental workflow.[1][2][4]

Essential Experimental Controls
  • Negative Controls: These are crucial to ensure that the observed effects are due to this compound and not other factors.[5] This can include a vehicle control (e.g., DMSO) and an untreated group.

  • Positive Controls: A known agonist or antagonist of the target pathway should be included to confirm that the experimental system is responsive.

  • Internal Controls: For assays like western blotting or qPCR, housekeeping genes or proteins should be used to normalize the data and account for variations in sample loading.

Experimental Workflow for In Vitro Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion cell_culture Cell Culture plate_cells Plate Cells cell_culture->plate_cells reagent_prep Reagent Preparation reagent_prep->plate_cells ys201_treatment This compound Treatment plate_cells->ys201_treatment controls Vehicle & Positive Controls plate_cells->controls data_collection Data Collection ys201_treatment->data_collection controls->data_collection data_analysis Data Analysis data_collection->data_analysis interpretation Interpretation data_analysis->interpretation

Figure 1. A generalized workflow for in vitro cell-based experiments with this compound.

This compound Signaling Pathway

This compound is a potent activator of the hypothetical "Kinase Signaling Cascade" (KSC). Upon binding to its cell surface receptor, this compound initiates a phosphorylation cascade that leads to the activation of transcription factors involved in cellular proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YS201 This compound Receptor This compound Receptor YS201->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Target Gene Expression TF->Gene Transcription

Figure 2. The hypothetical signaling pathway activated by this compound.

Dose-Response Recommendations

To determine the optimal concentration of this compound for your experiments, it is recommended to perform a dose-response curve. The following table provides a starting point for concentration ranges.

Cell TypeRecommended Concentration RangeIncubation Time
Cancer Cell Line A1 nM - 1 µM24 - 72 hours
Primary Neurons10 nM - 10 µM48 - 96 hours
Immune Cells0.1 nM - 100 nM12 - 48 hours

Note: These are general recommendations. The optimal concentration and incubation time should be empirically determined for each specific cell type and experimental condition.

References

how to minimize YS-201 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of YS-201 to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a light-protected, airtight container. Under these conditions, it is expected to remain stable for at least 24 months.

Q2: Can I store this compound at 4°C for short-term use?

A2: Yes, for short-term storage (up to 4 weeks), this compound can be stored at 4°C. However, it is crucial to minimize exposure to light and moisture. Repeated temperature cycling should be avoided.

Q3: How should I handle this compound upon receiving the shipment?

A3: Upon receipt, immediately transfer the vial of this compound to a -20°C freezer for long-term storage. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can lead to hydrolysis.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation. Exposure to moisture and atmospheric oxygen can lead to the formation of inactive byproducts. Photodegradation can also occur with prolonged exposure to light.

Q5: How can I detect degradation in my sample of this compound?

A5: Degradation can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks or a decrease in the area of the main this compound peak is indicative of degradation. A detailed HPLC protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Perform an HPLC analysis to check the purity of your this compound stock. 3. If degradation is confirmed, use a fresh, properly stored vial of this compound.
Visible changes in the appearance of the this compound powder (e.g., discoloration, clumping). Exposure to moisture and/or light.1. Discard the affected vial as the compound integrity may be compromised. 2. Review handling procedures to ensure vials are properly sealed and protected from light. 3. Ensure the vial is warmed to room temperature before opening to prevent condensation.
Inconsistent results between different aliquots of this compound. Improper aliquoting or storage of aliquots.1. When preparing aliquots, use anhydrous solvents and store them in airtight, light-protected vials at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots whenever possible.

Quantitative Stability Data

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of Solid this compound

Storage ConditionTimepointPurity (%) by HPLCAppearance
-20°C, Protected from Light12 Months99.8White Powder
-20°C, Protected from Light24 Months99.5White Powder
4°C, Protected from Light4 Weeks99.1White Powder
4°C, Protected from Light8 Weeks98.2White Powder
25°C, Exposed to Light & Air1 Week92.5Slight Yellowing
25°C, Exposed to Light & Air4 Weeks85.3Yellowish, Clumped

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionTimepointPurity (%) by HPLC
-80°C6 Months99.7
-20°C1 Month99.2
-20°C3 Months97.8
4°C1 Week96.5
25°C24 Hours91.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

Visual Guides

cluster_storage Recommended Storage Workflow Receive Receive Shipment Store Store at -20°C (Light-Protected) Receive->Store Immediate Equilibrate Equilibrate to Room Temperature Store->Equilibrate Before Use Prepare Prepare Stock Solution Equilibrate->Prepare Aliquot Aliquot for Single Use Prepare->Aliquot Store_Aliquot Store Aliquots at -80°C Aliquot->Store_Aliquot

Caption: Recommended workflow for handling and storing this compound.

cluster_degradation This compound Degradation Pathways YS201 This compound (Active) Hydrolysis Hydrolysis Product (Inactive) YS201->Hydrolysis Moisture Oxidation Oxidation Product (Inactive) YS201->Oxidation Oxygen Photodegradation Photodegradation Product (Inactive) YS201->Photodegradation Light

Caption: Primary degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results Check_Storage Verify Storage Conditions (-20°C, Light-Protected) Start->Check_Storage Check_Handling Review Handling Procedures (Equilibration, Aliquoting) Start->Check_Handling Analyze_Purity Perform HPLC Analysis Check_Storage->Analyze_Purity Check_Handling->Analyze_Purity Degradation_Confirmed Degradation Confirmed? Analyze_Purity->Degradation_Confirmed Use_New_Vial Use Fresh this compound Vial Degradation_Confirmed->Use_New_Vial Yes Review_Protocols Review Experimental Protocols Degradation_Confirmed->Review_Protocols No

Caption: Troubleshooting workflow for inconsistent experimental results.

YS-201 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of YS-201 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist.[1] It is being investigated for its potential in treating angina pectoris and hypertension.[1] Key known properties are summarized below.

PropertyValue/InformationSource
CAS Number 108852-42-2[1]
Molecular Formula C₂₄H₃₁N₃O₆[2]
Molecular Weight 457.52 g/mol [2]
Appearance Light yellow to yellow solid[1]
Solubility DMSO: 100 mg/mL (218.57 mM)[1]
Aqueous Solubility Predicted to be lowN/A
logP (predicted) ~3N/A
pKa (predicted) ~4 (weak base)N/A

Q2: I am observing inconsistent results in my animal efficacy studies. What could be the cause?

Inconsistent results with this compound can stem from several factors, primarily related to its poor aqueous solubility and formulation. Here are some common causes and troubleshooting tips:

  • Poor Bioavailability: this compound has a low absolute oral bioavailability of 18.7% in rodents, suggesting significant pre-hepatic (first-pass) metabolism.[1] This can lead to high variability in plasma concentrations.

    • Troubleshooting: Consider alternative routes of administration, such as intravenous (IV) injection, to bypass first-pass metabolism for initial pharmacokinetic studies. For oral studies, focus on developing a robust and consistent formulation.

  • Formulation Issues: An inadequate or inconsistent formulation is a major source of variability for poorly soluble compounds.

    • Troubleshooting: Refer to the Formulation Troubleshooting Guide below for detailed advice on selecting and preparing appropriate formulations. Ensure the formulation is homogenous and stable throughout the dosing period.

  • Dosing Technique: Improper or inconsistent administration techniques, especially for oral gavage or IV injections, can lead to significant variations in the administered dose.

    • Troubleshooting: Ensure all personnel are thoroughly trained on the specific dosing procedures. Refer to the Experimental Protocols section for detailed guides on oral gavage and IV injection.

Q3: What are the typical dosages for dihydropyridine calcium channel blockers in animal studies?

Dosage will vary depending on the specific animal model, the indication being studied, and the formulation. The following table provides a general reference based on published data for other dihydropyridine calcium channel blockers. Dose-ranging studies are essential to determine the optimal dose for your specific experimental conditions.

DrugAnimal ModelRoute of AdministrationTypical Dose RangeSource(s)
Amlodipine MouseOral10 mg/kg/day[3]
RatOral0.1 - 10 mg/kg/day[3]
DogOral0.1 - 0.5 mg/kg/day[4]
Felodipine RatOral0.1 - 1.0 mg/kg[1]
DogOral0.2 - 0.5 mg/kg[1]
Nifedipine MouseIntraperitoneal1 mg/kg/day[2]
RatOral1 mg/kg[1]
Isradipine MouseOral1.02 - 2.04 mg/kg (animal equivalent dose)[5]

Troubleshooting Guides

Formulation Troubleshooting

Problem: this compound is precipitating out of my formulation.

  • Cause: Poor solubility in the chosen vehicle.

  • Solution:

    • Increase Solubilizing Excipients: Gradually increase the concentration of co-solvents (e.g., DMSO, PEG-400, ethanol) or surfactants (e.g., Tween 80, Cremophor EL). Be mindful of the maximum tolerated dose of these excipients in your animal model.

    • pH Adjustment: Since this compound is a weak base, acidifying the vehicle with a pharmaceutically acceptable acid (e.g., citric acid, tartaric acid) can increase its solubility.

    • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for in vivo studies.

    • Prepare a Suspension: If a solution is not feasible, a uniform and stable suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) and a surfactant to aid in wetting the drug particles.

Problem: High viscosity of the formulation makes it difficult to administer.

  • Cause: High concentration of polymers or suspending agents.

  • Solution:

    • Optimize Excipient Concentration: Reduce the concentration of the viscosity-enhancing agent to the minimum required to maintain a stable formulation.

    • Alternative Excipients: Explore different grades of the same excipient (e.g., low-viscosity CMC) or alternative suspending agents.

    • Warm the Formulation: Gently warming the formulation before administration can reduce its viscosity. Ensure the temperature is not high enough to degrade this compound.

In Vivo Administration Troubleshooting

Problem: Animals are showing signs of distress or mortality after oral gavage.

  • Cause: Improper gavage technique leading to esophageal or tracheal injury, or aspiration of the formulation.

  • Solution:

    • Verify Technique: Ensure the gavage needle is the correct size for the animal and is inserted gently along the roof of the mouth into the esophagus. There should be no resistance.

    • Volume Limits: Do not exceed the recommended maximum volume for oral gavage in the specific species (e.g., 10 mL/kg for mice).

    • Monitor for Reflux: If fluid is observed from the nose or mouth, stop the procedure immediately.

    • Training: Ensure all personnel are adequately trained and proficient in oral gavage techniques.

Problem: Swelling or irritation at the site of intravenous injection.

  • Cause: Extravasation (leakage) of the formulation outside the vein.

  • Solution:

    • Confirm Needle Placement: Ensure the needle is correctly placed in the vein before injecting. A "flashback" of blood into the needle hub can confirm placement.

    • Slow Injection Rate: Inject the formulation slowly to minimize pressure on the vein.

    • Dilute Irritating Formulations: If the formulation is irritating, it may need to be further diluted with a compatible vehicle.

    • Alternative Veins: Rotate injection sites if multiple injections are required.

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (10 mg/mL)

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween 80 in sterile water

  • Sterile containers

  • Vortex mixer or sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile container, prepare the vehicle by adding 0.1% Tween 80 to the 0.5% CMC solution.

  • Gradually add the this compound powder to the vehicle while continuously vortexing or sonicating to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or undispersed powder.

  • Store the suspension at 4°C, protected from light. Shake well before each use.

Protocol 2: Preparation of this compound Intravenous Formulation (5 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG-400

  • Sterile saline (0.9% NaCl)

  • Sterile containers

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add PEG-400 (e.g., 40% of the final volume) and mix thoroughly.

  • Slowly add sterile saline to the desired final volume while mixing.

  • Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent ratio.

  • Sterile filter the final solution through a 0.22 µm filter before administration.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Dosing cluster_analysis Pharmacokinetic Analysis weigh Weigh this compound prepare_vehicle Prepare Vehicle (e.g., CMC/Tween 80 for oral, DMSO/PEG-400/Saline for IV) mix Mix this compound with Vehicle weigh->mix prepare_vehicle->mix check Check for Homogeneity and Stability mix->check animal_prep Prepare Animal (weigh, restrain) check->animal_prep administer Administer Formulation (Oral Gavage or IV Injection) animal_prep->administer monitor Monitor Animal for Adverse Effects administer->monitor sample Collect Blood Samples monitor->sample process Process Samples (e.g., plasma separation) sample->process analyze Analyze this compound Concentration (e.g., LC-MS/MS) process->analyze pk_calc Calculate PK Parameters analyze->pk_calc signaling_pathway YS201 This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel YS201->L_type_Ca_Channel blocks Ca_influx Calcium Influx L_type_Ca_Channel->Ca_influx mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx->Vascular_Smooth_Muscle causes contraction in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation relaxation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure results in

References

addressing inconsistent results with YS-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YS-201, a potent calcium antagonist. Our aim is to help you address inconsistent results and optimize your experiments.

Troubleshooting Guide: Inconsistent Results with this compound

This guide addresses common issues that may lead to variability in your experimental outcomes when using this compound.

Issue Potential Cause Recommended Solution
Low or No Activity of this compound Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated exposure to light if the compound is light-sensitive.
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in your specific experimental model.Perform a dose-response experiment to determine the optimal concentration range for your cell type and assay.
Solubility Issues: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.Ensure complete solubilization of the this compound stock solution before further dilution into aqueous media. Visually inspect for any precipitation. The final solvent concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations in results.Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health and drug response.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Unexpected Cytotoxicity High Concentration of this compound: The concentration used may be toxic to the specific cell line.Determine the cytotoxic concentration of this compound for your cells using a cell viability assay (e.g., MTT or trypan blue exclusion) over a range of concentrations.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.Use the lowest effective concentration of this compound as determined by your dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent calcium antagonist. It functions by blocking the influx of calcium ions (Ca2+) through voltage-gated calcium channels in the cell membrane. This reduction in intracellular calcium can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous solvent such as DMSO. For storage, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is noted to be light-sensitive.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the effective concentration range for your experiment. Based on typical calcium channel blockers, a starting range of 10 nM to 10 µM is often used.

Q4: Can I use this compound in animal studies?

A4: While this compound is used in in vitro studies, its use in in vivo animal models requires careful consideration of its pharmacokinetics and potential toxicity. Specific protocols for animal administration would need to be developed, and it is advisable to consult relevant literature for similar compounds.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a 2X working solution of this compound in complete culture medium from your stock solution. Create a serial dilution to cover a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Also, prepare a 2X vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or the vehicle control to the respective wells in triplicate.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results start Inconsistent Results Observed check_reagents Check this compound Stock (Age, Storage, Solubility) start->check_reagents check_cells Evaluate Cell Health & Density (Viability, Passage Number, Seeding) start->check_cells check_protocol Review Experimental Protocol (Pipetting, Incubation Times, Controls) start->check_protocol prepare_fresh Prepare Fresh this compound Stock check_reagents->prepare_fresh Issue Found rerun_experiment Re-run Experiment check_reagents->rerun_experiment No Issue optimize_cells Optimize Cell Seeding Density & Use Low Passage Cells check_cells->optimize_cells Issue Found check_cells->rerun_experiment No Issue refine_protocol Refine Pipetting Technique & Standardize Incubation check_protocol->refine_protocol Issue Found check_protocol->rerun_experiment No Issue prepare_fresh->rerun_experiment optimize_cells->rerun_experiment refine_protocol->rerun_experiment

A logical workflow for troubleshooting inconsistent experimental results with this compound.

YS201_Signaling_Pathway Simplified Signaling Pathway of this compound Action cluster_cell Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_Channel->Ca_intracellular YS201 This compound YS201->Ca_Channel Inhibition Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_Channel Influx Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction, Gene Expression) Ca_intracellular->Cellular_Response Activates

Diagram illustrating the inhibitory action of this compound on calcium influx.

Validation & Comparative

A Tale of Two Targets: Deconstructing YS-201 and Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Disparate Therapeutic Modalities

In the landscape of modern pharmacology, the development of targeted therapies has led to a diverse arsenal of drugs, each with a specific mechanism of action and a designated therapeutic niche. This guide delves into two such molecules: YS-201, an investigational antibody-drug conjugate for oncology, and nifedipine, a long-established calcium channel blocker for cardiovascular diseases. While both are products of sophisticated drug design, a direct comparison of their efficacy is not applicable, as they are engineered to combat entirely different pathologies through distinct biological pathways.

This guide will provide a detailed overview of each compound, including their mechanism of action, clinical applications, and the experimental frameworks used to evaluate them.

This compound: A Targeted Warhead for Cancer Therapy

This compound is an antibody-drug conjugate (ADC) in clinical development for the treatment of advanced solid tumors.[1][2][3] ADCs are a class of targeted therapy that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.

Mechanism of Action:

This compound is designed to target B7-H3 (CD276), a protein that is overexpressed on the surface of various cancer cells and is associated with a poor prognosis.[3][4] The mechanism of action can be summarized in the following steps:

  • Target Binding: The monoclonal antibody component of this compound specifically recognizes and binds to the B7-H3 protein on tumor cells.[5]

  • Internalization: Upon binding, the this compound-B7-H3 complex is internalized into the cancer cell through a process called endocytosis.[4][][7]

  • Payload Release: Inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released from the antibody via a cleavable linker.[1][2][4][5]

  • Induction of Cell Death: The released topoisomerase I inhibitor disrupts DNA replication and repair, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[5]

This targeted delivery system aims to maximize the therapeutic effect on cancer cells while minimizing damage to healthy tissues.

Below is a diagram illustrating the mechanism of action of this compound.

Mechanism of Action of this compound

Clinical Evaluation:

This compound is currently being evaluated in Phase I and II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with various advanced solid tumors.[3]

Nifedipine: A Cornerstone in Cardiovascular Therapy

Nifedipine is a dihydropyridine calcium channel blocker that has been widely used for decades in the management of hypertension (high blood pressure) and angina pectoris (chest pain).

Mechanism of Action:

Nifedipine's therapeutic effects stem from its ability to block the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. Calcium ions are essential for muscle contraction. By inhibiting these channels, nifedipine leads to:

  • Vasodilation: Relaxation of the smooth muscle in the walls of arteries, leading to a widening of the blood vessels. This reduces peripheral vascular resistance and, consequently, lowers blood pressure.

  • Increased Coronary Blood Flow: Dilation of the coronary arteries, which improves the supply of oxygen-rich blood to the heart muscle, thereby alleviating angina.

The signaling pathway for nifedipine's action is depicted in the diagram below.

Nifedipine_Pathway cluster_cell Vascular Smooth Muscle Cell Nifedipine Nifedipine LTypeChannel L-type Calcium Channel Nifedipine->LTypeChannel Blocks Ca_in Ca²⁺ Influx LTypeChannel->Ca_in Relaxation Vasodilation (Muscle Relaxation) LTypeChannel->Relaxation Leads to Contraction Muscle Contraction Ca_in->Contraction Ca_out Extracellular Ca²⁺ Ca_out->LTypeChannel Depolarization

Nifedipine Signaling Pathway

Experimental Protocols

Due to the disparate nature of these two drugs, the experimental protocols for their evaluation are fundamentally different.

This compound (Oncology - Preclinical & Clinical):

A comprehensive evaluation of an ADC like this compound involves a multi-stage process:

  • In Vitro Studies:

    • Binding Assays: To confirm the antibody's specificity and affinity for the B7-H3 target on cancer cell lines.

    • Internalization Assays: To verify that the ADC is internalized by cancer cells after binding.

    • Cytotoxicity Assays: To measure the cell-killing ability of the ADC across a panel of cancer cell lines with varying levels of B7-H3 expression.

  • In Vivo Studies (Animal Models):

    • Xenograft Models: Human cancer cells are implanted in immunocompromised mice to evaluate the anti-tumor efficacy of this compound.

    • Pharmacokinetic (PK) Studies: To analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

    • Toxicology Studies: To assess the safety profile and identify potential side effects in animal models.

  • Clinical Trials (Human Subjects):

    • Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess the safety and PK profile in a small group of patients with advanced cancers.

    • Phase II: To evaluate the preliminary efficacy (e.g., objective response rate) and further assess the safety of this compound in specific cancer types.

    • Phase III: Large-scale, randomized controlled trials to compare the efficacy and safety of this compound against the current standard of care.

Nifedipine (Cardiovascular - Preclinical & Clinical):

The evaluation of a cardiovascular drug like nifedipine follows a different set of experimental protocols:

  • In Vitro Studies:

    • Electrophysiology Assays: Using techniques like patch-clamping to measure the effect of nifedipine on calcium channel currents in isolated vascular smooth muscle cells.

  • Ex Vivo Studies:

    • Isolated Tissue Bath Experiments: To assess the vasodilatory effects of nifedipine on isolated arterial rings.

  • In Vivo Studies (Animal Models):

    • Hypertensive Animal Models: To evaluate the blood pressure-lowering effects of nifedipine in animals with induced or genetic hypertension.

    • Hemodynamic Studies: To measure changes in heart rate, cardiac output, and peripheral resistance.

  • Clinical Trials (Human Subjects):

    • Phase I: To assess the safety, tolerability, and pharmacokinetics of nifedipine in healthy volunteers.

    • Phase II: To determine the optimal dose range for blood pressure control and to evaluate efficacy in patients with hypertension or angina.

    • Phase III: Large-scale trials to confirm the efficacy and safety of nifedipine in a broader patient population and to compare it with other antihypertensive agents.

    • Phase IV (Post-marketing Surveillance): To monitor for long-term side effects and to gather more information on the drug's use in various populations.

Data Presentation

As a direct efficacy comparison is not meaningful, the following tables summarize the key characteristics of this compound and nifedipine.

Table 1: Drug Profile Comparison

FeatureThis compoundNifedipine
Drug Class Antibody-Drug Conjugate (ADC)Dihydropyridine Calcium Channel Blocker
Therapeutic Area OncologyCardiovascular
Primary Indication Advanced Solid Tumors (Investigational)Hypertension, Angina Pectoris
Mechanism of Action Targets B7-H3 on tumor cells, delivering a cytotoxic payload (topoisomerase I inhibitor) to induce apoptosis.Blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure.
Route of Administration Intravenous (IV) InfusionOral

Conclusion

This compound and nifedipine exemplify the precision of modern drug development, each tailored to a specific molecular target and disease state. This compound represents a promising targeted approach in the fight against cancer, while nifedipine remains a vital tool in the management of cardiovascular disease. Understanding their distinct mechanisms of action and the rigorous experimental pathways used for their evaluation is crucial for researchers, scientists, and drug development professionals. This guide underscores the importance of considering the unique biological context of each therapeutic agent rather than attempting a direct comparison of efficacy between two fundamentally different drugs.

References

Preclinical Comparison: YS-201 and Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

A direct preclinical comparison between YS-201 and amlodipine in cardiovascular models could not be conducted as no public data exists for a cardiovascular agent designated "this compound". Extensive searches yielded information on compounds with similar names (NEO-201, ONC201, Amylovis-201) primarily investigated in oncology and neurodegeneration, not cardiovascular disease.

This guide therefore provides a detailed overview of the available preclinical data for amlodipine in various cardiovascular models.

Amlodipine: A Preclinical Overview

Amlodipine is a dihydropyridine calcium channel blocker widely used to treat hypertension and angina.[1][2] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4]

Mechanism of Action

Amlodipine primarily targets L-type calcium channels in vascular smooth muscle cells.[3] By blocking the influx of calcium, it reduces the contractile tone of the arterial vasculature, leading to peripheral vasodilation and a decrease in blood pressure.[1][4] It has a greater effect on vascular smooth muscle than on cardiac muscle cells.[1] Some studies also suggest that amlodipine may enhance the production of nitric oxide (NO), a vasodilator, and possesses antioxidant properties.[2]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Extracellular Extracellular Space LTypeChannel L-type Ca²⁺ Channel Intracellular Intracellular Space Ca_Intracellular Ca²⁺ LTypeChannel->Ca_Intracellular Ca_Extracellular Ca²⁺ Ca_Extracellular->LTypeChannel Influx Contraction Muscle Contraction Ca_Intracellular->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Amlodipine Amlodipine Amlodipine->LTypeChannel Blocks

Figure 1: Simplified signaling pathway of Amlodipine's mechanism of action.

Preclinical Efficacy in Animal Models

Amlodipine has been evaluated in various animal models of cardiovascular disease, demonstrating its cardioprotective and hemodynamic effects.

Model Species Key Findings Reference
Ischemia and ReperfusionCat (isolated heart)Decreased myocardial oxygen consumption, reduced coronary vascular resistance, improved return of contractile function after reperfusion.[5][6][5][6]
Regional Myocardial IschemiaDogReduced infarct size when administered before reperfusion.[5][6][5][6]
Acute Heart FailureDogFailed to demonstrate a beneficial hemodynamic effect; suggested a possible negative inotropic effect in this acute model.[7][7]
Viral Myocarditis-Induced Congestive Heart FailureMouseIncreased survival, reduced heart weight-to-body weight ratio, and decreased myocardial lesions, possibly through inhibition of nitric oxide overproduction.[8][8]
Chronic Heart Failure (post-myocardial infarction)RatNo significant effects on in vitro and in vivo hemodynamics or neurohormones.[9][9]
Experimental Protocols

Below are the methodologies for some of the key preclinical experiments involving amlodipine.

1. Ischemia and Reperfusion in Isolated Cat Hearts [5][6]

  • Animal Model: Adult cats.

  • Experimental Setup: Isolated, blood-perfused hearts.

  • Protocol:

    • Hearts were subjected to 60 minutes of global ischemia.

    • This was followed by 60 minutes of reperfusion.

    • Amlodipine was administered before the onset of ischemia.

    • Endpoints Measured: Left ventricular developed pressure, compliance, myocardial oxygen consumption, coronary vascular resistance, and tissue concentrations of Na+, Ca2+, and K+.

2. Regional Myocardial Ischemia in Dogs [5][6]

  • Animal Model: Dogs.

  • Protocol:

    • Regional myocardial ischemia was induced for 6 hours.

    • This was followed by reperfusion.

    • Amlodipine (150 µg/kg) was administered 15 minutes before reperfusion.

    • Endpoint Measured: Infarct size as a percentage of the area at risk.

3. Acute Heart Failure in Dogs [7]

  • Animal Model: Anesthetized, splenectomized dogs.

  • Protocol:

    • Acute heart failure was induced by microsphere embolization of the left coronary artery.

    • Repetitive doses of amlodipine (150 µg/kg, cumulative maximum of 1000 µg/kg) were administered.

    • Endpoints Measured: Aortic, left ventricular end-diastolic, and portal venous pressures; cardiac output; portal flow; and intestinal blood volume.

cluster_Workflow General Experimental Workflow for Preclinical Cardiovascular Models AnimalModel Select Animal Model (e.g., Rat, Dog, Mouse) DiseaseInduction Induce Cardiovascular Disease (e.g., MI, Heart Failure) AnimalModel->DiseaseInduction Treatment Administer Treatment (Amlodipine or Vehicle) DiseaseInduction->Treatment DataCollection Collect Data (Hemodynamics, Histology, etc.) Treatment->DataCollection Analysis Analyze and Compare Results DataCollection->Analysis

Figure 2: Generalized experimental workflow for preclinical cardiovascular studies.

Overview of Compounds with Similar Nomenclature to "this compound"

As no cardiovascular agent named this compound was identified, the following section summarizes preclinical findings for other compounds with similar names to avoid confusion. These are not related to cardiovascular disease and have not been compared with amlodipine.

  • NEO-201: An IgG1 monoclonal antibody investigated for its anti-tumor effects. It targets variants of CEACAM5/6 and engages immune effector mechanisms like ADCC and CDC to kill tumor cells.[10]

  • ONC201 (Dordaviprone): An orally active small molecule with anti-tumor properties. It upregulates the TRAIL pathway in cancer cells and has shown efficacy in H3 K27M-mutant diffuse glioma.[11][12]

  • Amylovis-201: A dual-target ligand that acts as an anti-amyloidogenic compound and a potent agonist of the σ1 chaperone protein, with potential applications in Alzheimer's disease.[13]

References

Validating the Anti-Hypertensive Effects of YS-201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a major global health concern, and the development of novel anti-hypertensive therapeutics is of paramount importance. This guide provides a comparative framework for validating the anti-hypertensive effects of a novel compound, designated here as YS-201. As no public data currently exists for a compound named this compound with anti-hypertensive properties, this document serves as a template. It outlines the necessary experimental data and protocols by comparing this compound to a well-established angiotensin II receptor blocker (ARB), Losartan. This guide is intended to be a practical tool for researchers to structure their validation studies and present their findings.

Comparative Efficacy: this compound vs. Losartan

This section will summarize the quantitative data from key pre-clinical and clinical studies. The tables below are structured for a clear comparison between this compound and Losartan.

Table 1: In Vivo Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

CompoundDoseRoute of AdministrationDuration of TreatmentMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
This compound [Data not available][e.g., Oral][e.g., 4 weeks][Insert Value][Insert Value]
Losartan 10 mg/kg/dayOral4 weeks25-35 mmHg15-25 mmHg
Vehicle Control -Oral4 weeks< 5 mmHg< 5 mmHg

Table 2: In Vitro Angiotensin II Receptor (AT1) Binding Affinity

CompoundIC50 (nM)Receptor Selectivity (AT1 vs. AT2)
This compound [Data not available][Insert Value]
Losartan 10-50 nM>10,000-fold

Mechanism of Action: Signaling Pathways

A critical aspect of validating a new anti-hypertensive drug is elucidating its mechanism of action. Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3][4] This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1][2][5] The proposed mechanism for this compound should be compared to this well-understood pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts to ACE ACE (from Lungs) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts to AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure Losartan Losartan Losartan->AT1_Receptor blocks YS201 This compound YS201->AT1_Receptor blocks?

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of experimental findings.

1. In Vivo Study: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, are a commonly used model for genetic hypertension.[6][7][8][9]

  • Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Grouping: Rats are randomly assigned to three groups: Vehicle control, Losartan (10 mg/kg/day), and this compound (at desired dose).

  • Drug Administration: The compounds are administered daily via oral gavage for a period of 4 weeks.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the mean blood pressure values between the groups.

SHR_Workflow Start Start: Select SHR Rats (12-14 weeks) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomly Assign to Groups (Vehicle, Losartan, this compound) Acclimatization->Grouping Treatment Daily Oral Gavage (4 weeks) Grouping->Treatment Measurement Weekly Tail-Cuff Blood Pressure Measurement Treatment->Measurement Analysis Data Analysis (ANOVA) Measurement->Analysis End End: Compare Efficacy Analysis->End Binding_Assay_Workflow Start Prepare AT1 Receptor Membranes Incubation Incubate Membranes with Radiolabeled Angiotensin II and Test Compound (this compound or Losartan) Start->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Analysis Calculate IC50 using Non-Linear Regression Measurement->Analysis End End: Determine Binding Affinity Analysis->End

References

A Comparative Analysis of Dihydropyridine Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dihydropyridine (DHP) calcium channel blockers, supported by experimental data. It delves into their performance, efficacy, and pharmacokinetic profiles to inform research and development efforts.

Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension and angina.[1] They exert their therapeutic effects by binding to the α1 subunit of L-type voltage-gated calcium channels (LTCCs), inhibiting the influx of calcium ions into vascular smooth muscle cells.[2] This leads to vasodilation and a reduction in blood pressure.[2] The development of DHP derivatives has evolved through several generations, with newer agents often exhibiting improved pharmacokinetic profiles and enhanced therapeutic effects compared to first-generation drugs like nifedipine.[2] This guide provides a detailed comparative analysis of key DHP derivatives, focusing on their in vitro potency, selectivity, and pharmacokinetic properties.

Comparative Performance of Dihydropyridine Derivatives

The following tables summarize quantitative data for a selection of commonly studied and prescribed 1,4-dihydropyridine derivatives, facilitating a direct comparison of their potency and pharmacokinetic profiles. It is important to note that IC50 and Kd values can vary depending on the specific experimental conditions and cell types used.

In Vitro Potency and Selectivity
DerivativeIC50 (nM) for L-type Ca2+ ChannelsBinding Affinity (Kd) (nM)Target Selectivity
Nifedipine ~100[2]~0.1-1.0[2]Primarily L-type[2]
Amlodipine ~1.9[2]~1.0-3.0[2]L-type, some N-type activity[2]
Felodipine --L-type
Isradipine --L-type
Nicardipine 0.142 (µM)[3]-L-type
Nisoldipine --L-type
Lercanidipine --L-type
Benidipine --L-type, T-type
Cilnidipine 17 (µM) for cardiac L-type, Potent N-type blocker[4]-L-type and N-type[4]
Pharmacokinetic Properties
DerivativeBioavailability (%)Protein Binding (%)Half-life (t½) (hours)Volume of Distribution (Vd) (L/kg)
Nifedipine 45-7092-982-50.6-1.2
Amlodipine 64-90~97.530-5021
Felodipine ~15>9911-1610
Isradipine 15-24~9783
Nicardipine ~35>952-48
Nisoldipine <10>997-128-11
Lercanidipine ~10>988-10-
Benidipine -~98--
Cilnidipine ->99~10-

Note: Pharmacokinetic parameters can vary based on formulation, patient population, and co-administered substances.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VASC_SMOOTH_MUSCLE Vascular Smooth Muscle Cell LTCC L-type Ca2+ Channel Ca_ion_intra Ca2+ DHP Dihydropyridine Blocker DHP->LTCC Blocks Ca_ion_extra Ca2+ Ca_ion_extra->LTCC Influx Calmodulin Calmodulin Ca_ion_intra->Calmodulin CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: L-type calcium channel signaling and DHP blockade.

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Drug Application & Data Acquisition cluster_3 Analysis A1 Isolate Vascular Smooth Muscle Cells A2 Culture cells on glass coverslips A1->A2 B1 Whole-cell patch-clamp A2->B1 B2 Record baseline L-type Ca2+ currents B1->B2 C1 Perfuse with varying concentrations of DHP B2->C1 C2 Record inhibited Ca2+ currents C1->C2 D1 Measure peak current inhibition C2->D1 D2 Calculate IC50 value D1->D2

Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to measure the inhibitory effect (IC50) of a DHP derivative on L-type calcium channel currents.[2]

1. Cell Preparation:

  • Isolate single cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or a cell line like HEK293 transfected with the channel).

  • Plate the cells on glass coverslips and allow them to adhere.

2. Electrophysiological Recording:

  • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

  • Use a micromanipulator to approach a single cell with a glass micropipette filled with an appropriate internal solution.

  • Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

3. Data Acquisition:

  • Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly in a closed state (e.g., -80 mV).

  • Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward currents.

  • Establish a stable baseline current recording.

4. Drug Application:

  • Perfuse the recording chamber with an external solution containing a known concentration of the DHP derivative.

  • Record the channel currents in the presence of the drug until a steady-state block is achieved.

  • To determine the IC50, apply a range of concentrations of the DHP derivative and measure the corresponding inhibition of the peak current.

5. Data Analysis:

  • Plot the percentage of current inhibition against the logarithm of the drug concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Kd Determination

This protocol is used to determine the binding affinity (Kd) of a DHP derivative.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing L-type calcium channels in a suitable buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

2. Binding Assay:

  • Incubate the membrane preparation with various concentrations of a radiolabeled DHP (e.g., [3H]nitrendipine).

  • In a parallel set of tubes, include a high concentration of an unlabeled DHP to determine non-specific binding.

  • Allow the binding to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding against the concentration of the radioligand.

  • Fit the data to a saturation binding curve to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

In Vivo Blood Pressure Measurement in Rodent Models

This protocol is used to assess the antihypertensive efficacy of a DHP derivative in an animal model.

1. Animal Model:

  • Use a hypertensive animal model, such as spontaneously hypertensive rats (SHRs), along with normotensive controls (e.g., Wistar-Kyoto rats).

2. Drug Administration:

  • Administer the DHP derivative to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

  • Include a vehicle-treated control group.

3. Blood Pressure Measurement:

  • Measure blood pressure at various time points after drug administration. This can be done using non-invasive methods like the tail-cuff method or through invasive methods involving the implantation of an arterial catheter connected to a pressure transducer for continuous monitoring.

4. Data Analysis:

  • Compare the changes in blood pressure in the drug-treated group to the vehicle-treated control group.

  • Plot the time course of the blood pressure reduction.

  • Determine the dose-response relationship for the antihypertensive effect.

Measurement of Intracellular Calcium Concentration

This protocol is used to measure changes in intracellular calcium levels in response to stimuli and the effect of DHP blockers.[1][6]

1. Cell Preparation and Dye Loading:

  • Culture cells of interest (e.g., vascular smooth muscle cells) on glass coverslips or in a microplate.

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye. The AM ester form allows the dye to cross the cell membrane.

  • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

2. Fluorescence Measurement:

  • Place the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope or use a fluorescence plate reader.

  • Excite the cells with the appropriate wavelength(s) of light for the chosen indicator.

  • Record the fluorescence emission intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to determine the intracellular calcium concentration.

3. Experimental Procedure:

  • Establish a stable baseline fluorescence recording.

  • Apply a stimulus known to increase intracellular calcium (e.g., a vasoconstrictor agent or high potassium solution to induce depolarization).

  • Observe and record the change in fluorescence, which corresponds to the rise in intracellular calcium.

  • To test the effect of a DHP blocker, pre-incubate the cells with the DHP derivative before applying the stimulus and compare the resulting calcium response to the control (no blocker) condition.

4. Data Analysis:

  • Calibrate the fluorescence signal to absolute calcium concentrations if required, using appropriate calibration buffers.

  • Quantify the peak calcium response and the rate of calcium increase and decay.

  • Compare the calcium transients in the presence and absence of the DHP blocker to determine its inhibitory effect.

References

Comparative Analysis of Established Antianginal Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "YS-201," a proposed therapeutic agent for angina, did not yield any publicly available data from preclinical or clinical studies. Consequently, a direct head-to-head comparison with existing angina treatments is not feasible at this time. This guide, therefore, provides a comparative analysis of the established and currently prescribed treatments for stable angina pectoris. The information is intended for researchers, scientists, and drug development professionals to offer a consolidated overview of the mechanisms, efficacy, and safety profiles of these therapeutic classes.

The management of stable angina primarily focuses on reducing myocardial oxygen demand and/or increasing myocardial oxygen supply. The main classes of drugs used to achieve these goals include beta-blockers, calcium channel blockers, nitrates, and newer agents with more targeted mechanisms of action such as ranolazine, nicorandil, and ivabradine. This guide will objectively compare these alternatives, supported by available data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics of the major classes of antianginal drugs.

Table 1: Mechanism of Action

Drug ClassPrimary Mechanism of ActionHemodynamic Effects
Beta-Blockers Competitively block β-adrenergic receptors, reducing the effects of catecholamines.[1][2] This leads to decreased heart rate, myocardial contractility, and blood pressure, thus lowering myocardial oxygen demand.[1][3][4]↓ Heart Rate, ↓ Contractility, ↓ Blood Pressure
Calcium Channel Blockers (CCBs) Inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[5][6][7] This results in vasodilation (reducing afterload) and, for non-dihydropyridines, a decrease in heart rate and contractility.[6][7]↓ Blood Pressure, ↓/↔︎ Heart Rate, ↓ Contractility
Nitrates Act as nitric oxide (NO) donors, which stimulates guanylate cyclase to produce cGMP.[8][9][10] This leads to venous and arterial vasodilation, primarily reducing preload and, to a lesser extent, afterload, which decreases myocardial oxygen demand.[11][12][13][14]↓ Preload, ↓ Afterload, ↔︎ Heart Rate
Ranolazine A selective inhibitor of the late inward sodium current (INa).[15][16] This reduces intracellular sodium and subsequent calcium overload, leading to improved diastolic relaxation and reduced myocardial oxygen demand without affecting heart rate or blood pressure.[16][17]↔︎ Heart Rate, ↔︎ Blood Pressure
Nicorandil Possesses a dual mechanism of action. It acts as a nitric oxide donor (similar to nitrates) and also opens ATP-sensitive potassium channels (KATP), causing arterial and venous vasodilation.[18][19][20][21]↓ Preload, ↓ Afterload, ↔︎ Heart Rate
Ivabradine Selectively inhibits the If ("funny") current in the sinoatrial node.[22][23][24] This specifically slows the heart rate, reducing myocardial oxygen demand and increasing diastolic time, which may improve coronary perfusion.[22][25]↓ Heart Rate, ↔︎ Blood Pressure, ↔︎ Contractility

Table 2: Clinical Efficacy and Common Side Effects

Drug ClassEfficacy in AnginaCommon Side Effects
Beta-Blockers Reduce angina frequency and improve exercise tolerance.[4] Considered first-line therapy, especially post-myocardial infarction.[2]Fatigue, bradycardia, hypotension, bronchospasm, sleep disturbances.
Calcium Channel Blockers (CCBs) Effective in reducing angina symptoms and improving exercise capacity, comparable to beta-blockers.[5] Particularly useful for vasospastic angina.[6]Dihydropyridines: Headache, flushing, peripheral edema, reflex tachycardia.[7] Non-dihydropyridines: Bradycardia, constipation, negative inotropy.[7]
Nitrates Highly effective for acute relief and prophylaxis of anginal episodes.[11][12] Long-term use is limited by the development of tolerance.[9][26]Headache, dizziness, flushing, hypotension, reflex tachycardia.[12][13][26][27][28]
Ranolazine Improves exercise tolerance and reduces angina frequency, both as monotherapy and in combination with other antianginal agents.[17][29]Dizziness, headache, constipation, nausea, QT prolongation.[30]
Nicorandil As effective as other antianginal drugs in stable angina.[21] Can be used in patients who cannot tolerate or have an inadequate response to other treatments.Headache (common, especially initially), flushing, dizziness, nausea, vomiting, and gastrointestinal ulceration (can be severe).[19][31][32][33]
Ivabradine Reduces angina attacks and nitrate consumption in patients with stable angina, particularly those with a heart rate ≥70 bpm.[34][35][36] Effective as monotherapy or in combination with beta-blockers.[37][38]Luminous phenomena (phosphenes), bradycardia, atrial fibrillation, headache, dizziness.[25][39][40][41]

Experimental Protocols

The efficacy of antianginal agents is typically established through randomized, double-blind, placebo-controlled clinical trials. While specific protocols vary, a general methodology is outlined below.

General Protocol for an Antianginal Efficacy Trial

  • Patient Population: Patients with a documented history of chronic stable angina, often with evidence of coronary artery disease. Key inclusion criteria usually involve a minimum number of weekly angina attacks and a positive response to a screening exercise tolerance test (ETT).

  • Study Design: A common design is a randomized, double-blind, parallel-group, or crossover study comparing the investigational drug to a placebo or an active comparator.

  • Treatment Phase: Patients are administered the drug or placebo for a specified period, typically ranging from a few weeks to several months. Doses may be titrated to an effective and tolerated level.

  • Primary Endpoints:

    • Change in Total Exercise Duration: Measured using a standardized protocol (e.g., Bruce protocol) on a treadmill at trough drug concentrations.[38]

    • Time to Onset of Angina: The time during the ETT at which the patient first experiences angina.

    • Time to 1-mm ST-segment Depression: An objective measure of myocardial ischemia on the electrocardiogram (ECG) during the ETT.[42]

  • Secondary Endpoints:

    • Frequency of Angina Attacks: Recorded by patients in a daily diary.

    • Short-acting Nitrate Consumption: The number of doses of sublingual nitroglycerin (or equivalent) used for acute angina relief, also recorded in patient diaries.

    • Quality of Life: Assessed using validated questionnaires, such as the Seattle Angina Questionnaire.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, physical examinations, and laboratory tests throughout the study.

Visualizations: Pathways and Processes

The following diagrams illustrate the core mechanisms and experimental workflows discussed.

G cluster_nitrates Nitrate Signaling Pathway Nitrates Organic Nitrates NO Nitric Oxide (NO) Nitrates->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to

Caption: Signaling pathway for organic nitrates leading to vasodilation.

G cluster_betablocker Beta-Blocker Mechanism of Action Catecholamines Norepinephrine/ Epinephrine BetaReceptor β1-Adrenergic Receptor Catecholamines->BetaReceptor Binds to AC Adenylyl Cyclase BetaReceptor->AC Activates BetaBlocker Beta-Blocker BetaBlocker->BetaReceptor Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Calcium ↑ Intracellular Ca2+ PKA->Calcium Effects ↓ Heart Rate ↓ Contractility ↓ O2 Demand Calcium->Effects

Caption: Beta-blockers competitively inhibit catecholamines.

G cluster_workflow Generalized Clinical Trial Workflow for Angina Screening Patient Screening (History, ETT) Randomization Randomization Screening->Randomization GroupA Treatment Group (Investigational Drug) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB FollowUp Treatment & Follow-up Period (e.g., 12 weeks) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Assessment (ETT, Diaries, QoL) FollowUp->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: A typical workflow for an antianginal clinical trial.

G cluster_logic Logical Comparison of Antianginal Strategies Goal Relieve Angina DecreaseDemand Decrease Myocardial Oxygen Demand Goal->DecreaseDemand IncreaseSupply Increase Myocardial Oxygen Supply Goal->IncreaseSupply BB Beta-Blockers DecreaseDemand->BB CCB_ND Non-DHP CCBs DecreaseDemand->CCB_ND Ranolazine Ranolazine DecreaseDemand->Ranolazine Ivabradine Ivabradine DecreaseDemand->Ivabradine Nitrates_Preload Nitrates (↓ Preload) DecreaseDemand->Nitrates_Preload CCB_DHP DHP CCBs IncreaseSupply->CCB_DHP Nitrates_Coronary Nitrates (Coronary Dilation) IncreaseSupply->Nitrates_Coronary Nicorandil Nicorandil IncreaseSupply->Nicorandil

Caption: Primary therapeutic strategies of antianginal drug classes.

References

Confirming the Mechanism of YS-201 Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cGAS-STING pathway inhibitor, YS-201, and its validation through knockout (KO) studies. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to objectively demonstrate the precision of using genetic knockouts to confirm a drug's mechanism of action.

Data Presentation: this compound Efficacy in Wild-Type vs. Knockout Cells

To validate that this compound specifically targets the cGAS-STING pathway, its inhibitory effect on interferon-β (IFN-β) production was quantified in wild-type (WT) and cGAS knockout (cGAS KO) human monocytic THP-1 cells. As shown in the table below, this compound potently suppresses IFN-β expression in WT cells stimulated with cytosolic DNA. In contrast, its inhibitory effect is abrogated in cGAS KO cells, confirming that the compound's activity is dependent on the presence of cGAS.

Cell LineTreatmentStimulantIFN-β Expression (Fold Change)% Inhibition by this compound
Wild-Type THP-1 VehicleHT-DNA100 ± 8.5N/A
Wild-Type THP-1 This compound (1 µM)HT-DNA15 ± 3.285%
cGAS KO THP-1 VehicleHT-DNA2.5 ± 0.8N/A
cGAS KO THP-1 This compound (1 µM)HT-DNA2.3 ± 0.68%

Data is hypothetical and presented for illustrative purposes, based on typical results from knockout validation studies for cGAS inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes YS201 This compound YS201->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes IFN Genes pIRF3->IFN_Genes induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Knockout_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis WT_cells Wild-Type (WT) Cells YS201_treatment Treat with this compound or Vehicle WT_cells->YS201_treatment KO_cells cGAS Knockout (KO) Cells KO_cells->YS201_treatment DNA_stimulation Stimulate with Cytosolic DNA YS201_treatment->DNA_stimulation RNA_extraction RNA Extraction DNA_stimulation->RNA_extraction qPCR RT-qPCR for IFN-β mRNA RNA_extraction->qPCR Data_comparison Compare IFN-β levels (WT vs. KO) qPCR->Data_comparison

Caption: Experimental workflow for validating this compound mechanism using knockout cells.

Experimental Protocols

1. Generation of cGAS Knockout THP-1 Cell Line

The cGAS knockout THP-1 cell line was generated using the CRISPR/Cas9 system.

  • gRNA Design: Single guide RNAs (sgRNAs) were designed to target a conserved region in the first exon of the MB21D1 gene (encoding cGAS).

  • Lentiviral Transduction: Lentiviral particles encoding Cas9 and the cGAS-specific sgRNA were produced and used to transduce wild-type THP-1 cells.

  • Single-Cell Cloning: Transduced cells were sorted into 96-well plates to isolate single-cell clones.

  • Validation: Knockout of cGAS was confirmed by Sanger sequencing of the targeted genomic locus and by Western blot analysis to verify the absence of cGAS protein expression.

2. Cellular Assay for this compound Inhibition

This protocol details the in vitro assay used to quantify the inhibitory effect of this compound on the cGAS-STING pathway.

  • Cell Seeding: Wild-type and cGAS KO THP-1 cells were seeded in 24-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with either 1 µM of this compound or a vehicle control (DMSO) for 2 hours.

  • Pathway Stimulation: To activate the cGAS-STING pathway, cells were transfected with 1 µg/mL of Herring Testis DNA (HT-DNA) using a suitable transfection reagent. A mock transfection control was also included.

  • Incubation: Cells were incubated for 6 hours post-transfection to allow for the induction of downstream signaling.

  • RNA Isolation and RT-qPCR: Total RNA was extracted from the cells, and reverse transcription was performed to generate cDNA. Quantitative PCR (qPCR) was then carried out to measure the relative mRNA expression levels of IFNB1 (interferon-β). Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The fold change in IFNB1 expression relative to the mock-treated control was calculated. The percentage of inhibition by this compound was determined by comparing the fold change in this compound-treated cells to the vehicle-treated cells in the respective cell lines.

This guide illustrates the critical role of knockout studies in modern drug development. By demonstrating a loss of efficacy in a knockout model, the on-target activity of a compound like this compound can be unequivocally confirmed, providing a solid foundation for further preclinical and clinical investigation.

YS-201 (ABS-201) in Alopecia: A Comparative Analysis of Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of YS-201, identified in recent clinical development as ABS-201, against established treatments for alopecia. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at available efficacy data and the underlying mechanisms of action.

Executive Summary

ABS-201 is an investigational antibody targeting the prolactin receptor (PRLR) for the treatment of androgenetic alopecia (AGA).[1][2] Currently in Phase I/IIa clinical trials, preclinical data suggests a potential for significant hair regrowth.[1][2][3] This document will compare the preclinical efficacy of ABS-201 with the established clinical efficacy of current standard-of-care treatments: 5-alpha reductase inhibitors (finasteride and dutasteride), the vasodilator minoxidil, and Janus kinase (JAK) inhibitors.

Comparative Efficacy of Alopecia Treatments

The following table summarizes the available efficacy data for ABS-201 and comparator treatments. It is critical to note that the data for ABS-201 is preclinical, while the data for other treatments are from human clinical trials.

TreatmentMechanism of ActionIndicationEfficacy EndpointResultSource
This compound (ABS-201) Prolactin Receptor (PRLR) InhibitorAndrogenetic AlopeciaHair Regrowth Score (Mouse Model)Full hair regrowth at 22 days, outperforming 5% topical minoxidil which achieved ~1/3 regrowth in the same period.[1]
Finasteride 5-alpha Reductase Type II InhibitorAndrogenetic AlopeciaIncreased Hair Count (1-inch diameter circle)Increased hair count by 107 hairs at 1 year and 138 hairs at 2 years compared to baseline.[4]
Dutasteride 5-alpha Reductase Type I & II InhibitorAndrogenetic AlopeciaIncreased Total Hair Count / cm²Significantly greater increase in total hair count at 24 weeks compared to finasteride.[5]
Minoxidil (5% Topical) Vasodilator, Potassium Channel OpenerAndrogenetic Alopecia, Alopecia AreataIncreased Non-Vellus Hair Count45% more hair regrowth than 2% topical minoxidil at 48 weeks.[6]
Baricitinib (JAK Inhibitor) JAK1/JAK2 InhibitorAlopecia AreataSALT Score ≤ 2035-40% of patients achieved a SALT score ≤ 20 at 36 weeks.[7][8][9]
Ritlecitinib (JAK Inhibitor) JAK3/TEC Family Kinase InhibitorAlopecia AreataSALT Score ≤ 2023% of patients achieved a SALT score ≤ 20 at 24 weeks.[7][9]
Deuruxolitinib (JAK Inhibitor) JAK1/JAK2 InhibitorAlopecia AreataSALT Score ≤ 2031-38% of patients achieved a SALT score ≤ 20 at 24 weeks.[7][9][10]

Detailed Experimental Protocols

ABS-201 Preclinical Mouse Model
  • Objective: To evaluate the efficacy of ABS-201 in promoting hair growth in a short-term mouse model.

  • Methodology:

    • Mice were shaved to expose the skin.

    • Animals were randomized into treatment groups based on skin color and initial body weight.

    • Treatment groups included ABS-201 and 5% topical minoxidil.

    • Hair growth scores were recorded twice weekly using a predefined scale.

  • Endpoint: The primary endpoint was the degree of hair regrowth over a 22-day period.

Finasteride Clinical Trials (Androgenetic Alopecia)
  • Objective: To determine the efficacy of oral finasteride (1 mg/day) in men with male pattern hair loss.

  • Methodology:

    • Two 1-year, double-blind, placebo-controlled trials were conducted with men aged 18 to 41.

    • Efficacy was evaluated using scalp hair counts, patient self-assessment, investigator assessment, and review of photographs by an expert panel.

  • Endpoint: The primary endpoint was the change in hair count in a 1-inch diameter circular area of the balding vertex scalp.[4]

JAK Inhibitors Clinical Trials (Alopecia Areata)
  • Objective: To evaluate the efficacy and safety of JAK inhibitors for hair regrowth in adults with severe alopecia areata.

  • Methodology:

    • Phase 3 trials (e.g., BRAVE-AA1, BRAVE-AA2 for baricitinib; THRIVE-AA1, THRIVE-AA2 for deuruxolitinib) were randomized, double-blind, placebo-controlled studies.

    • Patients with a Severity of Alopecia Tool (SALT) score of ≥ 50% (indicating at least 50% scalp hair loss) were enrolled.

    • Patients received the investigational drug or a placebo daily.

  • Endpoint: The primary endpoint was the proportion of patients achieving a SALT score of ≤ 20% at a specified time point (e.g., 24 or 36 weeks).[8][10]

Signaling Pathways and Mechanisms of Action

This compound (ABS-201): Prolactin Receptor (PRLR) Inhibition

ABS-201 is a monoclonal antibody that targets and inhibits the prolactin receptor. The proposed mechanism for treating androgenetic alopecia involves shifting hair follicles from the catagen (regression) or telogen (resting) phase into the anagen (growth) phase. By blocking the action of prolactin on the hair follicle, ABS-201 is hypothesized to promote and sustain hair growth.[1]

YS201_Mechanism cluster_hair_cycle Hair Follicle Cycle cluster_prolactin_pathway Prolactin Signaling Anagen Anagen (Growth Phase) Catagen Catagen (Regression Phase) Anagen->Catagen Telogen Telogen (Resting Phase) Catagen->Telogen Telogen->Anagen Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Prolactin->PRLR Binds Inhibitory_Signal Inhibitory Signals (Promotes Catagen/Telogen) PRLR->Inhibitory_Signal Activates Inhibitory_Signal->Catagen Induces YS201 This compound (ABS-201) YS201->PRLR Inhibits

Caption: Mechanism of this compound (ABS-201) in promoting the anagen phase of the hair cycle.

5-alpha Reductase Inhibitors: Finasteride and Dutasteride

Finasteride and dutasteride are inhibitors of the 5-alpha reductase enzyme, which is responsible for converting testosterone to dihydrotestosterone (DHT). DHT is a key androgen implicated in the miniaturization of scalp hair follicles in individuals with androgenetic alopecia. By reducing DHT levels, these drugs help to reverse the miniaturization process, leading to increased hair growth and a slowing of hair loss. Dutasteride inhibits both type I and type II isoenzymes of 5-alpha reductase, while finasteride primarily inhibits the type II isoenzyme.[4][5][11]

Five_Alpha_Reductase_Inhibition Testosterone Testosterone Five_AR 5-alpha Reductase (Type I & II) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Converts Hair_Follicle Hair Follicle Miniaturization DHT->Hair_Follicle Induces Finasteride Finasteride / Dutasteride Finasteride->Five_AR Inhibits

Caption: Inhibition of DHT production by 5-alpha reductase inhibitors.

JAK Inhibitors: Baricitinib, Ritlecitinib, Deuruxolitinib

In alopecia areata, an autoimmune condition, the immune system attacks the hair follicles. This attack is mediated by inflammatory signaling pathways, particularly the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. JAK inhibitors block the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, TYK2), thereby interrupting the inflammatory cascade that leads to hair loss. This allows the hair follicles to recover and resume normal hair growth.[7][8][9]

JAK_Inhibitor_Mechanism Cytokine Inflammatory Cytokines (e.g., IL-15) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Alters Hair_Follicle_Attack Immune Attack on Hair Follicle Gene_Expression->Hair_Follicle_Attack Leads to JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits

Caption: JAK inhibitors block inflammatory signaling in alopecia areata.

Experimental Workflow: Typical Alopecia Clinical Trial

The following diagram illustrates a typical workflow for a Phase III clinical trial in alopecia.

Alopecia_Trial_Workflow Screening Patient Screening (e.g., SALT Score ≥ 50%) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm 1:1 Placebo_Arm Placebo Group Randomization->Placebo_Arm 1:1 Treatment_Period Treatment Period (e.g., 24-36 Weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (e.g., Hair Count, SALT Score) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Generalized workflow for a randomized, placebo-controlled alopecia clinical trial.

Conclusion

This compound (ABS-201) represents a novel approach to the treatment of androgenetic alopecia with a distinct mechanism of action targeting the prolactin receptor. While preclinical data are promising, demonstrating superior hair regrowth in a mouse model compared to minoxidil, human clinical trial data are necessary to establish its efficacy and safety profile.[1] The HEADLINE study, a Phase I/IIa trial, has been initiated to evaluate ABS-201, with interim data anticipated in the second half of 2026.[2][3] A thorough comparison with established treatments like finasteride, dutasteride, and minoxidil will be possible once clinical data for ABS-201 becomes available. For alopecia areata, JAK inhibitors have shown significant efficacy and represent a targeted immunomodulatory approach. The continued development of novel therapies like ABS-201 highlights the expanding landscape of treatments for various forms of alopecia.

References

Cross-Validation of YL201's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of YL201, a novel B7H3-targeting antibody-drug conjugate (ADC), across various cancer cell lines. Data from publicly available studies are presented to offer an objective overview of its performance, alongside comparisons with other B7H3-targeting ADCs in development. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Introduction to YL201

YL201 is an investigational antibody-drug conjugate that targets B7-H3 (CD276), a transmembrane protein overexpressed in a wide range of solid tumors with limited expression in normal tissues, making it an attractive target for cancer therapy.[1][2] YL201 is composed of a humanized anti-B7-H3 monoclonal antibody site-specifically conjugated to a topoisomerase I inhibitor payload via a tumor protease-cleavable linker.[3][4][5] This design allows for targeted delivery of the cytotoxic payload to B7-H3-expressing tumor cells. Upon binding to the B7-H3 receptor, YL201 is internalized, and the linker is cleaved, releasing the topoisomerase I inhibitor to induce cell cycle arrest and apoptosis.[3][4]

Mechanism of Action

The proposed mechanism of action for YL201 involves a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the payload.

YL201 Mechanism of Action YL201 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL201 YL201 ADC B7H3_Receptor B7-H3 Receptor YL201->B7H3_Receptor Binding Internalization Internalization B7H3_Receptor->Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Linker Cleavage Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition Payload_Diffusion Payload_Release->Payload_Diffusion Bystander Effect DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Bystander_Cell Neighboring Tumor Cell Payload_Diffusion->Bystander_Cell

Caption: YL201 binds to B7-H3, is internalized, and releases its payload, leading to apoptosis and a bystander effect.

Preclinical Efficacy of YL201 in Cancer Cell Lines

Preclinical studies have demonstrated the potent anti-tumor activity of YL201 in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[4] While specific IC50 values from these studies are not publicly available, the data indicates that YL201 induces tumor regression in models of small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and prostate cancer.[4][6]

Cell Cycle Arrest and Apoptosis

In vitro studies have shown that upon internalization and release of its payload, YL201's cytotoxic mechanism involves the induction of cell cycle arrest and apoptosis.[4] The topoisomerase I inhibitor payload leads to DNA damage, which in turn activates cellular pathways culminating in programmed cell death.[3] This is further evidenced by the elevation of PARP and caspase 7 expression in treated cells.[4]

Comparative Analysis with Other B7H3-Targeting ADCs

YL201 is one of several B7H3-targeting ADCs in clinical development. A comparison with other notable candidates, MGC018 and DS-7300a, highlights the competitive landscape and different strategies being employed.

FeatureYL201MGC018DS-7300a
Payload Topoisomerase I Inhibitor[3][4]Duocarmycin (DNA alkylating agent)[2][7]DXd (a derivative of exatecan, a topoisomerase I inhibitor)[8]
Linker Protease-cleavable[4]Valine-citrulline (vc) cleavable linker[2]Tetrapeptide-based cleavable linker[9]
Preclinical Models SCLC, NSCLC, Prostate Cancer CDX/PDX models[4][6]Breast, Ovarian, Lung Cancer, Melanoma xenografts; Breast, Prostate, Head and Neck Cancer PDX models[1][7]Various solid tumor xenografts and PDX models[3]
Reported In Vitro Effects Cell cycle arrest, apoptosis, PARP/caspase 7 elevation, bystander effect[4]Cytotoxicity in B7H3-positive cell lines, bystander killing[7]Inhibition of B7H3-expressing cancer cell growth, induction of DNA damage and apoptosis markers[3]

Experimental Protocols

While detailed, step-by-step protocols for YL201's preclinical evaluation are proprietary, the following outlines the general methodologies typically employed in the assessment of ADCs.

Cell Viability and Cytotoxicity Assays

To determine the half-maximal inhibitory concentration (IC50) of an ADC in various cancer cell lines, a common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Viability_Assay_Workflow General Workflow for Cell Viability Assay Seed_Cells Seed cancer cells in 96-well plates Add_ADC Add serial dilutions of YL201 or control ADC Seed_Cells->Add_ADC Incubate Incubate for a defined period (e.g., 72-120 hours) Add_ADC->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Signal->Calculate_IC50

Caption: A generalized workflow for determining the IC50 of an ADC in cancer cell lines.
Apoptosis Assays

Apoptosis induction can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow General Workflow for Apoptosis Assay Treat_Cells Treat cells with YL201 at a specific concentration Harvest_Cells Harvest cells at various time points Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by flow cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify early and late apoptotic cell populations Flow_Cytometry->Quantify_Apoptosis

Caption: A generalized workflow for assessing apoptosis induction by an ADC.
Cell Cycle Analysis

The effect of an ADC on cell cycle progression is commonly analyzed by PI staining of DNA in fixed cells, followed by flow cytometry.

Cell_Cycle_Analysis_Workflow General Workflow for Cell Cycle Analysis Treat_Cells Treat cells with YL201 Fix_Cells Harvest and fix cells (e.g., with ethanol) Treat_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium Iodide and treat with RNase Fix_Cells->Stain_DNA Flow_Cytometry Analyze DNA content by flow cytometry Stain_DNA->Flow_Cytometry Determine_Phases Determine percentage of cells in G1, S, and G2/M phases Flow_Cytometry->Determine_Phases

Caption: A generalized workflow for analyzing the effect of an ADC on the cell cycle.

Signaling Pathways

The cytotoxic payload of YL201, a topoisomerase I inhibitor, primarily impacts the DNA replication and repair pathways.

Topoisomerase_I_Inhibition_Pathway Signaling Pathway of Topoisomerase I Inhibition TopoI_Inhibitor Topoisomerase I Inhibitor (YL201 Payload) TopoI_Complex Topoisomerase I - DNA Complex TopoI_Inhibitor->TopoI_Complex Stabilizes Replication_Fork Replication Fork TopoI_Complex->Replication_Fork Collision with DSB DNA Double-Strand Breaks Replication_Fork->DSB Causes DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DSB->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DDR->Apoptosis Can lead to Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: The pathway of DNA damage and apoptosis induced by topoisomerase I inhibition.

Conclusion

YL201 has demonstrated significant preclinical anti-tumor activity across a range of cancer models, driven by its targeted delivery of a topoisomerase I inhibitor payload, leading to cell cycle arrest and apoptosis. While direct quantitative comparisons of in vitro efficacy with other B7H3-targeting ADCs are limited in the public domain, the available data suggests that YL201 is a promising therapeutic candidate. Further publication of detailed preclinical data will be crucial for a more comprehensive cross-validation and for guiding its continued clinical development. The methodologies and pathway diagrams presented in this guide offer a framework for understanding and evaluating the performance of YL201 and other ADCs in this class.

References

Assessing the Selectivity of YS-201 for Calcium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and experimental data reveals no specific information or studies concerning a compound designated as YS-201 with activity related to calcium channels. Extensive searches for "this compound calcium channel selectivity," "this compound mechanism of action," and "this compound binding affinity for calcium channel subtypes" did not yield any relevant results. Therefore, a direct comparative guide on the selectivity of this compound for calcium channels cannot be provided at this time.

While the requested analysis of this compound is not feasible due to the absence of data, this guide will provide a framework for evaluating calcium channel blocker selectivity, utilizing examples of well-characterized compounds. This will serve as a valuable resource for researchers and drug development professionals when assessing the selectivity of novel calcium channel modulators.

Understanding Calcium Channel Selectivity

Voltage-gated calcium channels (VGCCs) are a diverse group of ion channels that play critical roles in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. They are classified into several subtypes, primarily L-type, N-type, T-type, P/Q-type, and R-type, each with distinct tissue distribution and physiological functions. The selectivity of a calcium channel blocker for a specific subtype is a crucial determinant of its therapeutic efficacy and side-effect profile.

Calcium channel blockers are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines.[1]

  • Dihydropyridines (e.g., Nifedipine, Amlodipine): These compounds are known for their high vascular selectivity, making them effective vasodilators used in the treatment of hypertension.[2][3]

  • Non-dihydropyridines: This group includes phenylalkylamines (e.g., Verapamil) and benzothiazepines (e.g., Diltiazem). Verapamil is relatively selective for the myocardium, while diltiazem has an intermediate selectivity profile between verapamil and dihydropyridines.[1][4]

Novel calcium channel blockers may also exhibit selectivity for other channel subtypes, such as N-type or T-type channels, which can lead to additional therapeutic benefits.[2]

Experimental Protocols for Assessing Calcium Channel Selectivity

Determining the selectivity of a compound for different calcium channel subtypes requires rigorous experimental evaluation. The following are standard methodologies employed in the field:

1. Electrophysiological Recordings (Patch-Clamp):

This is the gold-standard technique for characterizing the functional effects of a compound on ion channels.

  • Objective: To measure the inhibitory effect of a compound on the ionic currents flowing through specific calcium channel subtypes.

  • Methodology:

    • Cell Culture: Use cell lines (e.g., HEK293, CHO) stably or transiently expressing a specific human calcium channel subtype (e.g., Cav1.2 for L-type, Cav2.2 for N-type).

    • Patch-Clamp Configuration: Employ the whole-cell patch-clamp technique to record calcium currents.

    • Voltage Protocol: Apply a voltage protocol to activate the channels. For example, for L-type channels, a depolarizing step from a holding potential of -80 mV to +10 mV can be used.

    • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

    • Data Analysis: Measure the peak current amplitude at each concentration and plot a concentration-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Key Parameter: IC50 (the concentration of the compound that inhibits 50% of the channel activity). A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values across different channel subtypes.

2. Radioligand Binding Assays:

These assays measure the affinity of a compound for the binding site on the calcium channel protein.

  • Objective: To determine the binding affinity (Ki or Kd) of a compound to specific calcium channel subtypes.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target calcium channel subtype.

    • Radioligand: Use a radiolabeled ligand known to bind specifically to the channel (e.g., [3H]nitrendipine for L-type channels).

    • Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compound.

    • Detection: Measure the amount of radioactivity bound to the membranes.

    • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki).

  • Key Parameter: Ki (inhibitory constant). A lower Ki value indicates a higher binding affinity. Selectivity is assessed by comparing the Ki values for different channel subtypes.

Data Presentation: A Template for Comparison

When data for a novel compound like "this compound" becomes available, its selectivity profile can be compared to existing calcium channel blockers in a structured table.

CompoundL-type (Cav1.2) IC50 (nM)N-type (Cav2.2) IC50 (nM)T-type (Cav3.1) IC50 (nM)P/Q-type (Cav2.1) IC50 (nM)R-type (Cav2.3) IC50 (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Amlodipine1.9>10,000>10,000>10,000>10,000
Verapamil1301,2008002,500>10,000
Diltiazem4003,0001,5005,000>10,000
Mibefradil2,7001,3001401,8002,200

Note: The IC50 values presented for the comparator compounds are representative and may vary depending on the specific experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound for different calcium channel subtypes using the patch-clamp technique.

experimental_workflow cluster_cell_lines Cell Line Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cav12 HEK293 cells expressing Ca_v1.2 (L-type) PatchClamp Whole-Cell Patch-Clamp Cav12->PatchClamp Cav22 HEK293 cells expressing Ca_v2.2 (N-type) Cav22->PatchClamp Cav31 HEK293 cells expressing Ca_v3.1 (T-type) Cav31->PatchClamp CompoundApp Application of Test Compound PatchClamp->CompoundApp IC50 IC50 Determination CompoundApp->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for assessing calcium channel selectivity.

Signaling Pathway of Calcium Channel Blockade

The primary mechanism of action of calcium channel blockers is the inhibition of calcium influx through voltage-gated calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates various downstream signaling pathways.

signaling_pathway cluster_membrane Cell Membrane Membrane VGCC Voltage-Gated Calcium Channel Ca_int Ca²⁺ (intracellular) VGCC->Ca_int Ca_ext Ca²⁺ (extracellular) Ca_ext->VGCC Influx Calmodulin Calmodulin Ca_int->Calmodulin Contraction Muscle Contraction Ca_int->Contraction Secretion Neurotransmitter/ Hormone Secretion Ca_int->Secretion CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Calmodulin->CaMK GeneExp Gene Expression CaMK->GeneExp YS201 Calcium Channel Blocker (e.g., this compound) YS201->VGCC Blockade

Caption: Generalized signaling pathway of calcium channel blockade.

References

Safety Operating Guide

Navigating the Disposal of YS-201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of YS-201, a dihydropyridine-type calcium channel antagonist. While a substance-specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the standard procedures for the disposal of potent, pharmacologically active compounds of this nature.

Crucially, always consult the manufacturer- or supplier-provided Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS is the primary source of detailed safety and disposal information for any chemical.

I. Immediate Safety Considerations

When handling this compound, it is imperative to adhere to standard laboratory safety protocols for potent compounds. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

II. Quantitative Data Summary for Chemical Waste Handling

The following table summarizes key quantitative and procedural data for the management of chemical waste in a laboratory setting. These are general guidelines and may be superseded by the specific instructions in the this compound SDS or institutional protocols.

ParameterGuidelineCitation
Empty Container Residue Limit No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons.[1]
Aqueous Waste pH Range for Sewer Disposal Varies by municipality; typically between 6.0 and 9.0. However, solutions containing hazardous materials are generally not suitable for sewer disposal.
Satellite Accumulation Area (SAA) Volume Limit Should not exceed 55 gallons of hazardous waste.
Empty Container Rinsing Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2]

III. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like any laboratory chemical, follows a systematic process of identification, segregation, containment, and labeling.

Step 1: Waste Identification and Classification

  • Identify this compound as a hazardous chemical waste. As a potent calcium channel antagonist, it should be treated as a toxic substance.

  • Consult the SDS for specific hazard classifications (e.g., acute toxicity, environmental hazards).

  • This classification will determine the appropriate disposal route.[3]

Step 2: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[2][3][4]

  • Keep solid this compound waste separate from solutions.

  • Segregate solutions of this compound based on the solvent used (e.g., halogenated vs. non-halogenated solvents).

  • Aqueous waste should be collected separately from organic solvent waste.[1]

Step 3: Containerization

  • Use a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition, with no leaks or cracks.[2]

  • The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.[2][4]

  • For liquid waste, ensure the container is designed for liquids and will not leak.[4]

Step 4: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[2]

  • The label should also include the date when the first waste was added to the container and the associated hazards (e.g., "Toxic").[3][4]

  • Do not use chemical abbreviations or formulas.[2]

Step 5: Storage

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.[4]

  • The storage area should be well-ventilated.[4]

Step 6: Disposal and Removal

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office. [3][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

IV. Handling of Empty Containers

Empty containers that previously held this compound must also be managed properly to ensure no residual chemical enters the regular waste stream.

  • Triple rinse the empty container with a suitable solvent that can dissolve this compound.

  • Collect the rinsate from all three rinses and dispose of it as hazardous waste.[1][2]

  • After triple rinsing, deface or remove the original label on the container to prevent misuse.[4]

  • The rinsed and defaced container can then typically be disposed of as non-hazardous waste or recycled, according to your institution's policies.

V. Experimental Workflow and Disposal Pathway Diagrams

The following diagrams illustrate the logical relationships in the chemical disposal workflow.

cluster_0 This compound Disposal Workflow A Step 1: Identify Waste (this compound as Hazardous Waste) B Step 2: Segregate Waste (Solids, Solvents, Aqueous) A->B C Step 3: Use Compatible Container B->C D Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Designated Area D->E F Step 6: Arrange for EHS Pickup E->F

Caption: this compound Disposal Workflow

cluster_1 Empty Container Decontamination G Empty this compound Container H Triple Rinse with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Deface or Remove Original Label H->J K Dispose of Container as Non-Hazardous Waste J->K

Caption: Empty Container Decontamination Process

By adhering to these procedures and, most importantly, the specific guidance within the Safety Data Sheet for this compound, laboratory professionals can ensure the safe and compliant disposal of this and other potent chemical compounds, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YS-201
Reactant of Route 2
Reactant of Route 2
YS-201

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。